Product packaging for Imidapril Hydrochloride(Cat. No.:CAS No. 89396-94-1)

Imidapril Hydrochloride

カタログ番号: B1233484
CAS番号: 89396-94-1
分子量: 441.9 g/mol
InChIキー: LSLQGMMMRMDXHN-GEUPQXMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Imidapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor supplied for research applications. As a prodrug, its active metabolite, imidaprilat, exerts its primary mechanism of action by competitively inhibiting ACE . This inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and reduces the degradation of bradykinin, leading to vasodilation and a reduction in aldosterone secretion . This core mechanism makes it a valuable compound for studying the renin-angiotensin-aldosterone system (RAAS) in various research models. Research into this compound primarily focuses on cardiovascular and renal pathophysiology. It is used in preclinical studies to investigate models of essential hypertension and chronic heart failure . Furthermore, due to its specific effects on intra-renal hemodynamics, it is a key tool for exploring diabetic nephropathy and other proteinuric kidney diseases . Some studies also investigate its potential protective effects against vascular remodeling in conditions like experimental aortic aneurysm formation . From a pharmacokinetic perspective, this compound is well-absorbed orally, with peak plasma concentrations of the active imidaprilat reached approximately 7-9 hours after administration . The active metabolite has a prolonged terminal half-life of over 24 hours and is eliminated via both renal (40%) and biliary (50%) pathways . Researchers should note that common effects observed in relation to ACE inhibition include a characteristic dry cough, along with potential effects on renal parameters such as a decrease in estimated glomerular filtration rate (eGFR) and increases in serum creatinine and potassium . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28ClN3O6 B1233484 Imidapril Hydrochloride CAS No. 89396-94-1

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLQGMMMRMDXHN-GEUPQXMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046912
Record name Imidapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89396-94-1
Record name Imidapril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89396-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidapril Hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089396941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NSF9GG1NU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imidapril Hydrochloride on Angiotensin-Converting Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidapril hydrochloride is a prodrug that, upon oral administration, is metabolized into its active form, imidaprilat. Imidaprilat is a potent and competitive inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with ACE. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing ACE inhibition, and visualizations of the relevant signaling pathways and molecular interactions.

Introduction to the Renin-Angiotensin-Aldosterone System (RAAS) and ACE

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. A key enzyme in this system is the angiotensin-converting enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase. ACE plays a dual role: it cleaves the decapeptide angiotensin I to the octapeptide angiotensin II, a potent vasoconstrictor, and it inactivates the vasodilator bradykinin. The vasoconstrictive action of angiotensin II, coupled with its stimulation of aldosterone secretion (which promotes sodium and water retention), leads to an increase in blood pressure.

This compound: From Prodrug to Active Inhibitor

This compound is administered orally as a prodrug to enhance its bioavailability. In the liver, it undergoes hydrolysis to form its active diacid metabolite, imidaprilat. This biotransformation is essential for its therapeutic activity, as imidaprilat is the molecule that directly interacts with and inhibits the angiotensin-converting enzyme.

Mechanism of Action: Competitive Inhibition of ACE by Imidaprilat

Imidaprilat functions as a competitive inhibitor of ACE. This means that it reversibly binds to the active site of the enzyme, competing with the natural substrate, angiotensin I. The binding of imidaprilat to the active site prevents the enzyme from converting angiotensin I to angiotensin II, thereby disrupting the RAAS cascade and leading to a decrease in blood pressure.

Molecular Interactions with the ACE Active Site

The active site of ACE contains a zinc ion (Zn²⁺) that is crucial for its catalytic activity. Like other dicarboxylate-containing ACE inhibitors, imidaprilat is thought to interact with the active site through several key binding interactions:

  • Zinc Ion Coordination: A carboxyl group on the imidaprilat molecule directly coordinates with the zinc ion in the active site of ACE. This interaction is fundamental to the inhibitory activity of many ACE inhibitors.

  • Interaction with S1 and S2 Pockets: The active site of ACE has two main hydrophobic pockets, designated S1 and S2. The side chains of imidaprilat are believed to fit into these pockets, contributing to the binding affinity and specificity of the inhibitor. The interaction with these pockets is a common feature of ACE inhibitors and is crucial for their potent inhibitory effects.

Quantitative Analysis of Imidaprilat's Inhibitory Activity

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

One study has reported the following value for this compound:

ParameterValueEnzyme
IC50 2.6 nM[1]Angiotensin-Converting Enzyme (ACE)

A specific Ki value for imidaprilat was not found in the reviewed literature.

Experimental Protocols for Determining ACE Inhibition

The following is a representative experimental protocol for determining the IC50 value of an ACE inhibitor like imidaprilat. This method is based on the spectrophotometric measurement of the product of ACE activity.

Principle

The activity of ACE is determined by measuring the rate of hydrolysis of a synthetic substrate, such as N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG). The cleavage of FAPGG by ACE results in a decrease in absorbance at a specific wavelength, which can be monitored over time. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the rate of this reaction.

Materials and Reagents
  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Imidaprilat (or this compound to be hydrolyzed in situ if the assay conditions permit)

  • N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

  • HEPES buffer (pH 8.0) containing NaCl and ZnCl2

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of ACE in buffer.

    • Prepare a stock solution of FAPGG in buffer.

    • Prepare a series of dilutions of imidaprilat in buffer.

  • Assay Setup (in a 96-well microplate):

    • Test wells: Add a fixed volume of ACE solution and a specific concentration of imidaprilat solution.

    • Control wells (100% activity): Add the same volume of ACE solution and buffer (without inhibitor).

    • Blank wells: Add buffer only.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the FAPGG substrate solution to all wells.

  • Measurement:

    • Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm over a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of imidaprilat using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the imidaprilat concentration.

    • Determine the IC50 value from the resulting dose-response curve by identifying the concentration at which 50% inhibition is achieved.

Visualizations

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Point of Imidaprilat Intervention

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Na⁺ and H₂O Retention Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Imidaprilat Imidaprilat Imidaprilat->ACE Inhibition

Caption: The RAAS pathway and the inhibitory action of Imidaprilat on ACE.

Experimental Workflow for IC50 Determination of Imidaprilat

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_ACE Prepare ACE Solution Mix_Reagents Mix ACE and Imidaprilat in Microplate Wells Prep_ACE->Mix_Reagents Prep_Substrate Prepare FAPGG Substrate Prep_Inhibitor Prepare Imidaprilat Dilutions Prep_Inhibitor->Mix_Reagents Add_Substrate Add FAPGG to Initiate Reaction Mix_Reagents->Add_Substrate Measure_Absorbance Measure Absorbance Change (340 nm) Add_Substrate->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of Imidaprilat on ACE.

Logical Relationship of this compound's Mechanism of Action

MOA_Logic Imidapril_HCl This compound (Oral Administration) Metabolism Hepatic Metabolism (Hydrolysis) Imidapril_HCl->Metabolism Imidaprilat Imidaprilat (Active Metabolite) Metabolism->Imidaprilat ACE_Inhibition Competitive Inhibition of ACE Imidaprilat->ACE_Inhibition AngII_Decrease Decreased Angiotensin II ACE_Inhibition->AngII_Decrease Vasodilation Vasodilation AngII_Decrease->Vasodilation Aldosterone_Decrease Decreased Aldosterone AngII_Decrease->Aldosterone_Decrease BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Na_H2O_Excretion Increased Na⁺ and H₂O Excretion Aldosterone_Decrease->Na_H2O_Excretion Na_H2O_Excretion->BP_Reduction

References

An In-depth Technical Guide to the Synthesis and Purification of Imidapril Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for Imidapril Hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor. The following sections detail the primary synthetic routes, purification protocols, and relevant quantitative data, offering a practical resource for researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is an effective antihypertensive agent used in the treatment of mild to moderate essential hypertension.[1] It functions by inhibiting the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin system and blood pressure regulation. For research and development purposes, the ability to synthesize and purify this compound with high yield and purity is crucial. This guide outlines established and innovative methods to achieve this.

Synthesis of this compound

Two primary synthetic pathways for this compound are prevalent in the literature. The first route involves the de-esterification of a tertiary butyl ester intermediate, while the second focuses on the acylation of a key intermediate followed by deprotection.

Synthesis via De-esterification of a Tertiary Butyl Ester Intermediate

A common and effective method for synthesizing this compound involves the selective de-alkylation of (S)-3-(N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl)-1-methyl-2-oxoimidazoline-4-carboxylic acid tertiary butyl ester.[1][2][3][4][5] This process typically involves two key stages: the de-esterification of the tertiary butyl ester and the subsequent formation of the hydrochloride salt.[1][4]

Traditionally, this de-esterification has been achieved using dry hydrogen chloride gas in 1,4-dioxane.[1][2][3][4][5] However, an alternative method utilizing concentrated sulfuric acid in 1,4-dioxane has been developed, reportedly yielding a more stable final product.[1][2][3][4][5]

Experimental Protocol: De-esterification using Concentrated Sulfuric Acid [1]

  • Acidic Hydrolysis: In a 1-liter round bottom flask, slowly add 29.5 grams (0.301 moles) of concentrated sulfuric acid to 150 ml of 1,4-dioxane, ensuring the temperature does not exceed 25-30°C.

  • Reaction: Maintain the reaction mixture for 30-45 minutes.

  • Salt Formation: The resulting product is then converted to the hydrochloride salt using isopropyl alcohol.[1][4]

Experimental Protocol: De-esterification using Hydrogen Chloride in Dioxane [6][7]

  • Reaction Setup: In a 1L reaction flask, add 100g of the starting tertiary butyl ester compound.

  • Reagent Addition: Under mechanical agitation, add 600mL of a 5mol/L hydrogen chloride solution in dioxane.

  • Reaction Conditions: Stir the reaction at 20°C for 8 hours. The reaction progress can be monitored by HPLC.

  • Isolation: After completion, filter the reaction mixture. The resulting solid is dried under forced air at 50°C to yield the crude this compound.

The synthesis pathway can be visualized as follows:

G cluster_synthesis Synthesis of this compound via De-esterification start (S)-3-(N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl)-1-methyl-2-oxoimidazoline-4-carboxylic acid tert-butyl ester intermediate (S)-3-(N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl)-1-methyl-2-oxoimidazoline-4-carboxylic acid start->intermediate De-esterification (Conc. H2SO4 in 1,4-dioxane OR HCl in 1,4-dioxane) end_product This compound intermediate->end_product HCl salt formation (Isopropyl alcohol)

Caption: Synthesis of this compound via de-esterification.

Synthesis via Acylation and Deprotection

Another reported synthetic route involves the acylation of a key intermediate, (4S)-1-methyl-2-oxo-imidazolin-4-carboxylic acid tert-butyl ester, with N-[(S)-1-ethyoxyoxo-3-phenylpropyl]-L-alanine. The final step is the removal of the tert-butyl group using hydrogen chloride gas to generate this compound.[8]

Experimental Protocol: Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxy anhydride [9]

  • Reaction Mixture: In a 200L reaction kettle, mix and dissolve 3.5kg of water and 1.02kg of disodium hydrogen phosphate with 2.62kg of dichloromethane.

  • Addition of Reactants: Sequentially add 1kg of N-[(S)-(+)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine, 2kg of dichloromethane, and a mixed solution of 0.37kg triphosgene in 2.64kg dichloromethane with stirring.

  • Reaction Control: Maintain the temperature at 20°C and stir for 0.5 hours. Monitor the reaction by HPLC until the starting material is ≤5.0%.

  • Workup: Stop the reaction and allow the layers to separate for 30 minutes. Wash the organic phase with 2.06kg of 2mol/L hydrochloric acid solution and 2.24kg of 23.5% sodium chloride solution separately.

  • Drying: After separation, add 0.5kg of anhydrous sodium sulfate to the organic phase and stir for dehydration.

This intermediate is then further reacted to form Imidapril.

Purification of this compound

The primary method for purifying crude this compound is recrystallization. This process is critical for achieving the high purity required for research and pharmaceutical applications.

Experimental Protocol: Recrystallization using Methanol and Ethyl Acetate [7]

  • Dissolution: In a 3L reaction flask, add 153g of crude this compound to 600ml of anhydrous methanol under mechanical stirring.

  • Heating: Heat the mixture to reflux (65°C) and stir until the solid is completely dissolved.

  • Crystallization: Add 1200ml of ethyl acetate and cool the solution to 0°C.

  • Isolation: Allow crystallization to proceed for 3 hours, then filter the mixture.

  • Drying: The resulting solid is air-dried at 40°C to yield purified this compound.

Experimental Protocol: Recrystallization using Ethanol and Ethyl Acetate [7]

  • Dissolution: In a 2L reaction flask, add 74g of crude this compound to 520ml of absolute ethanol under mechanical stirring.

  • Heating: Heat the mixture to reflux (78°C) until the solid is completely dissolved.

  • Crystallization: Add 520ml of ethyl acetate and cool to 0°C.

  • Isolation: Allow the mixture to crystallize for 3 hours and then filter.

  • Drying: The solid product is air-dried at 40°C.

The purification workflow is outlined in the following diagram:

G cluster_purification Purification of this compound crude Crude Imidapril Hydrochloride dissolution Dissolution in Methanol or Ethanol crude->dissolution heating Heating to Reflux dissolution->heating crystallization Addition of Ethyl Acetate & Cooling to 0°C heating->crystallization isolation Filtration & Drying crystallization->isolation purified Purified Imidapril Hydrochloride isolation->purified

Caption: General workflow for the purification of this compound.

Quantitative Data

The following tables summarize the reported yields and purity for the synthesis and purification of this compound.

Table 1: Synthesis Yields

Synthesis StepReagentsYieldReference
De-esterification (Crude Product)HCl in Dioxane85%[6][7]
De-esterification (Crude Product)HCl in Dioxane80%[6][7]
Salt FormationIsopropyl alcohol HCl80%[4]
Overall Yield (from N-Carbobenzyloxy-L-asparagine)Multiple Steps~26%[8]

Table 2: Purification Yields and Purity

Purification MethodSolventsYieldPurity (by HPLC)Reference
RecrystallizationMethanol / Ethyl Acetate~80%>99.5%[7]
RecrystallizationEthanol / Ethyl Acetate~80%>99.5%[7]
Not SpecifiedNot SpecifiedNot Specified99.98%[4]

Stability and Analysis

The stability of the final this compound product is a critical factor. The method employing sulfuric acid for de-esterification is reported to produce a more stable form of the drug substance, which remains stable for over two years.[1][4] Stability can be assessed using HPLC-based degradative studies.[1][4]

For routine analysis and purity assessment, reverse-phase high-performance liquid chromatography (RP-HPLC) and first derivative ultraviolet spectrophotometry are suitable methods.[10] An exemplary RP-HPLC method utilizes a LiChrospher RP-18 column with a mobile phase of acetonitrile-methanol-phosphate buffer pH 2.0 (60:10:30 v/v/v).[10]

Conclusion

The synthesis and purification of this compound for research purposes can be achieved through well-documented procedures. The choice of synthetic route may depend on the desired stability of the final product, with the sulfuric acid-mediated de-esterification offering a more stable alternative. Recrystallization remains the gold standard for purification, consistently yielding high-purity material. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to produce high-quality this compound for their studies.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Imidapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidapril Hydrochloride is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and chronic heart failure. As a prodrug, it is metabolized in the body to its active form, imidaprilat, which exerts the therapeutic effect. A thorough understanding of its molecular structure and stereochemistry is paramount for researchers and professionals involved in drug development, quality control, and formulation studies. This guide provides a comprehensive overview of the structural and stereochemical aspects of this compound, supported by quantitative data and detailed experimental methodologies.

Molecular Structure

The chemical structure of this compound is complex, featuring multiple functional groups and chiral centers that are crucial for its biological activity.

Chemical Name and Formula:

  • IUPAC Name: (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride[1]

  • Chemical Formula: C₂₀H₂₈ClN₃O₆[1]

  • Molecular Weight: 441.9 g/mol [1]

The molecule consists of an imidazolidinone ring system linked to an N-substituted dipeptide-like side chain. The hydrochloride salt form enhances its stability and solubility.

Stereochemistry

This compound possesses three chiral centers, leading to the existence of several stereoisomers. The specific stereoconfiguration is critical for its efficacy and safety, as different isomers can exhibit varied pharmacological and toxicological profiles.

The designated IUPAC name, (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid, explicitly defines the absolute configuration at each of the three stereocenters as (S). This specific stereoisomer is the therapeutically active form of the drug.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for its formulation, dissolution, and pharmacokinetic profiling.

PropertyValueExperimental Conditions
Melting Point 188-192 °CNot specified
Solubility Water: ≥5 mg/mLNot specified
Ethanol: SolubleNot specified
Methanol: SolubleNot specified
Optical Rotation [α]D²⁰ = -50° to -70°c=0.5 in ethanol

Experimental Protocols for Structural Elucidation and Analysis

The precise molecular structure and stereochemistry of this compound are determined and controlled using a combination of sophisticated analytical techniques. Detailed methodologies for these key experiments are outlined below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the identification, quantification, and purity assessment of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is common. The exact ratio and pH are optimized to achieve good separation.

  • Detection: UV detection at a wavelength of 215 nm is often employed.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically the mobile phase, and injected into the system.

  • Data Analysis: The retention time is used for identification, and the peak area is used for quantification against a standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including the determination of stereochemistry.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).

  • ¹H NMR Analysis: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule and their connectivity. Chemical shifts, splitting patterns (multiplicity), and coupling constants are analyzed to assign each proton to its position in the structure.

  • ¹³C NMR Analysis: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. This is particularly useful for identifying the carbon skeleton and functional groups.

  • 2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for molecules like this compound.

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap analyzers can be used.

  • Data Acquisition: The mass spectrum shows the molecular ion peak (or a protonated/adduct ion peak) corresponding to the molecular weight of the compound.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. Analysis of these fragments provides valuable information about the different structural components of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Methodology:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, a nujol mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk[2].

  • Data Acquisition: The instrument records the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

  • Spectral Interpretation: The presence of characteristic absorption bands is used to identify functional groups such as C=O (carbonyls of the ester and carboxylic acid), N-H (amine), and C-H (aliphatic and aromatic) bonds.

Prodrug Activation

Imidapril is a prodrug that is converted in the liver to its pharmacologically active diacid metabolite, imidaprilat. This bioactivation is a critical step for its therapeutic effect.

dot

Imidapril_Activation Imidapril Imidapril (Prodrug) Hydrolysis Hydrolysis Imidapril->Hydrolysis Imidaprilat Imidaprilat (Active Metabolite) Liver Hepatic Esterases Liver->Hydrolysis Hydrolysis->Imidaprilat

Caption: Bioactivation of Imidapril to Imidaprilat.

Analytical Workflow for Structural Characterization

A typical workflow for the comprehensive structural analysis of this compound involves a multi-technique approach to ensure its identity, purity, and correct stereochemistry.

dot

Analytical_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis & Confirmation Sample Imidapril HCl Sample HPLC HPLC (Purity & Quantification) Sample->HPLC NMR NMR (Structure & Stereochemistry) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS FTIR FT-IR (Functional Groups) Sample->FTIR Data Data Interpretation & Structural Confirmation HPLC->Data NMR->Data MS->Data FTIR->Data

Caption: Workflow for this compound analysis.

Conclusion

The molecular structure and stereochemistry of this compound are well-defined and critical to its function as an ACE inhibitor. The specific (S,S,S) configuration is essential for its therapeutic activity. A combination of advanced analytical techniques, including HPLC, NMR, MS, and FT-IR, is employed to ensure the correct structure, purity, and stereochemical integrity of the drug substance. This in-depth understanding is fundamental for the development of safe and effective pharmaceutical products containing this compound.

References

In-Silico Modeling of Imidapril Hydrochloride Binding to Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Renin-Angiotensin-Aldosterone System and ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.[1] Angiotensin-converting enzyme (ACE) plays a central role in this system by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Angiotensin II constricts blood vessels, stimulates the release of aldosterone (which promotes sodium and water retention), and enhances sympathetic nervous system activity, all of which contribute to an increase in blood pressure.

Imidapril Hydrochloride is an orally administered prodrug that is rapidly converted to its active form, Imidaprilat.[3] Imidaprilat is a competitive inhibitor of ACE, preventing the formation of angiotensin II and thereby leading to vasodilation and a reduction in blood pressure.[1] In-silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the binding mechanism of inhibitors like Imidaprilat to the ACE active site at an atomic level.[4] These methods can predict the binding affinity, identify key interacting amino acid residues, and elucidate the dynamic behavior of the drug-protein complex, providing valuable insights for drug design and optimization.

The Target: Angiotensin-Converting Enzyme (ACE)

Human somatic ACE is a zinc metalloprotease with two homologous catalytic domains, the N-domain and the C-domain.[5] Both domains are catalytically active, but they exhibit different substrate specificities and inhibitor affinities. The active site of each domain contains a conserved HEXXH zinc-binding motif, where the two histidine residues and a glutamate residue coordinate a catalytic zinc ion (Zn²⁺).[5] This zinc ion is essential for the enzyme's catalytic activity. The active site can be further divided into subsites (S1, S2, S1', S2') that accommodate the side chains of the substrate's amino acid residues.[6] Understanding the topology and chemical environment of these subsites is crucial for designing specific and potent inhibitors.

In-Silico Methodologies: A Step-by-Step Protocol

This section provides a detailed protocol for performing molecular docking and molecular dynamics simulations to model the binding of Imidaprilat to the active site of ACE.

Molecular Docking of Imidaprilat with ACE

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor.[7] This protocol outlines the steps using AutoDock Vina, a widely used open-source docking program.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Protein Preparation:

    • Obtain the 3D crystal structure of human ACE, preferably in complex with an inhibitor, from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1O86 (testicular ACE in complex with lisinopril).

    • Prepare the protein using AutoDockTools (ADT). This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.

    • Save the prepared protein structure in the PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of Imidaprilat. This can be done using a chemical drawing tool like ChemDraw and converting it to a 3D format, or by downloading it from a database like PubChem.

    • Use ADT to prepare the ligand. This includes detecting the rotatable bonds and assigning Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of ACE. The grid box should be centered on the catalytic zinc ion and be large enough to allow the ligand to move and rotate freely.

  • Docking Simulation:

    • Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

    • Run the AutoDock Vina simulation from the command line. Vina will perform a series of docking runs and rank the resulting poses based on their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Analyze the output file to identify the binding pose with the lowest binding energy.

    • Visualize the predicted binding mode of Imidaprilat in the ACE active site using a molecular visualization tool like PyMOL or Chimera.

    • Identify the key amino acid residues involved in the interaction (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion).

Molecular Dynamics Simulation of the Imidaprilat-ACE Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[8] This protocol outlines the general steps for performing an MD simulation using GROMACS, a versatile and widely used simulation package.

Experimental Protocol: Molecular Dynamics Simulation with GROMACS

  • System Preparation:

    • Use the best-ranked docked pose of the Imidaprilat-ACE complex from the molecular docking study as the starting structure.

    • Choose a suitable force field (e.g., CHARMM36, AMBER) for the protein and generate the topology for Imidaprilat. The antechamber and parmchk tools from the AmberTools suite can be used for this purpose.

    • Place the complex in a simulation box of appropriate size and shape (e.g., cubic, dodecahedron) and solvate it with a water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the system setup.

  • Equilibration:

    • Perform a two-step equilibration process. First, equilibrate the system under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

    • Second, equilibrate the system under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production MD Simulation:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds or more) to ensure adequate sampling of the conformational space.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to study the stability and dynamics of the Imidaprilat-ACE complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

      • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between Imidaprilat and ACE.

      • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of Imidaprilat to ACE.

Data Presentation and Interpretation

Quantitative Data Summary
ACE InhibitorIn-Silico Binding Affinity (kcal/mol)Reference
Captopril-5.99[9]
Enalapril-6.38[9]
Lisinopril-6.1 (N-domain), -7.1 (C-domain)
Novel Analog-8.9
Various Peptides-3.6 to -7.9[9]
Key Interacting Residues in the ACE Active Site

Based on studies of other ACE inhibitors and the known structure of the ACE active site, the following amino acid residues are predicted to be crucial for the binding of Imidaprilat:

  • Zinc Coordinating Residues: The carboxylate group of Imidaprilat is expected to coordinate with the catalytic Zn²⁺ ion, a hallmark of ACE inhibitor binding.

  • S1 Pocket: Residues such as Ala354 , Glu384 , and Tyr523 are likely to form hydrogen bonds and hydrophobic interactions with the side chains of Imidaprilat that fit into this pocket.[6]

  • S2 Pocket: Key residues in this pocket, including Gln281 , His353 , Lys511 , His513 , and Tyr520 , are anticipated to form a network of hydrogen bonds and hydrophobic contacts with the inhibitor.[6]

  • S1' Pocket: The Glu162 residue is a key component of this subsite and may interact with the inhibitor.[6]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, visualize the key processes described in this guide.

ResearchWorkflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics PDB Obtain ACE Structure (PDB) Grid Define Grid Box PDB->Grid Ligand Prepare Imidaprilat Structure Dock Run AutoDock Vina Ligand->Dock Grid->Dock AnalyzeDock Analyze Docking Results Dock->AnalyzeDock System Prepare Simulation System AnalyzeDock->System Equilibrate Equilibration (NVT & NPT) System->Equilibrate Production Production MD Run Equilibrate->Production AnalyzeMD Trajectory Analysis Production->AnalyzeMD

Figure 1: In-Silico Research Workflow.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin ACE ACE Imidaprilat Imidaprilat Imidaprilat->AngiotensinI Inhibition

Figure 2: RAAS Pathway and Imidaprilat Inhibition.

ACE_Binding_Site Imidaprilat Imidaprilat Zn Zn²⁺ Imidaprilat->Zn Coordination S1 S1 Pocket (Ala354, Glu384, Tyr523) Imidaprilat->S1 H-bonds & Hydrophobic Interactions S2 S2 Pocket (Gln281, His353, Lys511, His513, Tyr520) Imidaprilat->S2 H-bonds & Hydrophobic Interactions S1_prime S1' Pocket (Glu162) Imidaprilat->S1_prime Interaction

Figure 3: Imidaprilat Binding to ACE Active Site.

Conclusion

This technical guide provides a comprehensive framework for researchers to investigate the binding of this compound's active metabolite, Imidaprilat, to the angiotensin-converting enzyme using in-silico modeling techniques. By following the detailed protocols for molecular docking and molecular dynamics simulations, scientists can gain valuable insights into the molecular basis of ACE inhibition by this important antihypertensive drug. The provided comparative data for other ACE inhibitors and the visualization of key workflows and pathways serve as a valuable resource for interpreting the simulation results and for the future design of more potent and specific ACE inhibitors. The application of these computational methods is a crucial step in the modern drug discovery pipeline, accelerating the development of new therapies for cardiovascular diseases.

References

The Pharmacokinetic and Pharmacodynamic Profile of Imidapril Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Imidapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, as characterized in various animal models. Imidapril is a prodrug that is hydrolyzed in vivo to its active metabolite, imidaprilat, which is responsible for its therapeutic effects.[1][2] This document synthesizes key preclinical data, offering detailed experimental protocols and quantitative summaries to support further research and development in this area.

Pharmacokinetics of Imidapril and Imidaprilat

Imidapril is rapidly absorbed following oral administration and is subsequently converted to its active form, imidaprilat.[3] The pharmacokinetic properties of both the parent drug and its active metabolite have been investigated in several animal species, including rats, dogs, and monkeys.[1][4]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for imidapril and its active metabolite, imidaprilat, across different animal models.

Table 1: Pharmacokinetic Parameters of Imidaprilat Following Oral Administration of this compound

Animal ModelDose (mg/kg)Tmax (h)Cmax (ng/mL)Half-life (t½) (h)Bioavailability (%)Reference(s)
Rats Not Specified1-2Not Specified0.9-2.3Not Specified[4]
Dogs Not Specified2-6Not Specified6.3-9.3Not Specified[4]
Dogs Not Specified~5Not Specified>10Decreased with food[3]
Humans (for comparison) 2.5-2051.2-28.8~24~42[5]

Note: Specific Cmax and bioavailability values for animal models were not consistently available in the reviewed literature.

Table 2: Pharmacokinetic Parameters of Imidapril Following Oral Administration of this compound

Animal ModelDose (mg/kg)Tmax (h)Cmax (ng/mL)Half-life (t½) (h)Reference(s)
Dogs Not Specified<1Not Specified~2[3]
Humans (for comparison) 2.5-2025.8-54.9Not Specified[5]

Pharmacodynamics of this compound

The primary pharmacodynamic effect of imidapril is the inhibition of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[6] By inhibiting ACE, imidaprilat reduces the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][6]

Data Presentation: Pharmacodynamic Effects

Table 3: Dose-Response of Imidapril on Blood Pressure and ACE Inhibition in Spontaneously Hypertensive Rats (SHRs)

Administration RouteDoseDurationEffect on Systolic Blood Pressure (SBP)Effect on Plasma ACE ActivityReference(s)
Subcutaneous Infusion9 µ g/rat/day 4 weeksSignificant reductionMore potent inhibition than enalapril at this dose (max 2.5-fold difference)[7]
Subcutaneous Infusion300 µ g/rat/day 4 weeksSignificant reductionSignificant inhibition[7]
Oral0.5 mg/kg/dayNot SpecifiedPrevented stroke incidence without necessarily reducing blood pressureStrong inhibition in the aorta[8]
Oral5 mg/kg/dayNot SpecifiedExcellent prophylaxis against stroke, did not inhibit hypertensive developmentStrong inhibition in the aorta[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of imidapril.

Animal Models
  • Spontaneously Hypertensive Rats (SHRs): Frequently used to model essential hypertension. Male SHRs are often used for studying the antihypertensive effects of imidapril.[7]

  • Dahl Salt-Sensitive (DS) Rats: Utilized as a model for salt-sensitive hypertension and heart failure. A high-salt diet (e.g., 8% NaCl) is administered to induce the phenotype.[6]

  • Beagle Dogs: A common non-rodent species for pharmacokinetic and cardiovascular safety studies.[3][4]

  • Monkeys (e.g., Macaca fascicularis): Used for interspecies comparison of metabolism and pharmacokinetics.[1][4]

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of imidapril and imidaprilat following oral administration.

Workflow Diagram:

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Sample Processing & Analysis cluster_4 Data Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage of This compound fasting->dosing blood_sampling Serial Blood Sampling (e.g., jugular or saphenous vein) dosing->blood_sampling centrifugation Plasma Separation (Centrifugation) blood_sampling->centrifugation storage Sample Storage (-80°C) centrifugation->storage analysis Quantification via HPLC-MS/MS or RIA storage->analysis pk_analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) analysis->pk_analysis

Pharmacokinetic Experimental Workflow.

Detailed Methodology:

  • Animal Preparation: Healthy, adult male Beagle dogs are acclimatized to the laboratory environment. Animals are fasted overnight prior to drug administration, with water available ad libitum.

  • Drug Administration: this compound is administered orally via gavage. The dose is calculated based on the animal's body weight.

  • Blood Sampling: Blood samples (e.g., 2 mL) are collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9][10][11]

  • Plasma Preparation: The collected blood samples are centrifuged (e.g., at 1700 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Plasma samples are stored at -80°C until analysis.

  • Bioanalysis (HPLC-MS/MS):

    • Sample Preparation: Plasma samples are deproteinized, and imidapril and imidaprilat are isolated using solid-phase extraction (e.g., OASIS HLB cartridges).[3]

    • Chromatography: Separation is achieved on a C18 column (e.g., semi-micro ODS) with a mobile phase such as acetonitrile and 0.05% formic acid.[3]

    • Mass Spectrometry: Detection is performed using tandem mass spectrometry with electrospray ionization (ESI) in selected ion monitoring mode. Precursor-to-product ion transitions for imidapril (e.g., m/z 406 → 234) and imidaprilat (e.g., m/z 378 → 206) are monitored.[3]

    • Quantification: A calibration curve is generated using standards of known concentrations in plasma. The linearity range is typically 0.2 to 50 ng/mL.[3]

  • Bioanalysis (Radioimmunoassay - RIA):

    • Principle: A competitive binding assay where radiolabeled imidaprilat competes with unlabeled imidaprilat (from the sample) for binding to a specific antibody.[12]

    • Procedure:

      • Antiserum is raised in rabbits against an imidaprilat conjugate.[12]

      • A radioligand (e.g., 125I-labeled imidaprilat derivative) is prepared.[12]

      • Standards and plasma samples are incubated with the antiserum and radioligand.

      • The antibody-bound fraction is separated from the free fraction.

      • The radioactivity of the bound fraction is measured using a gamma counter.

      • A standard curve is constructed to determine the concentration in the unknown samples. The calibration range is typically 0.1-100 ng/mL.[12]

Pharmacodynamic Study Protocol: Antihypertensive Effect

Objective: To evaluate the dose-dependent effect of imidapril on blood pressure in spontaneously hypertensive rats (SHRs).

Detailed Methodology:

  • Animal Model: Male SHRs are used.

  • Drug Administration: Imidapril is administered orally once daily for a specified period (e.g., 4 weeks).[7] Doses can range from 0.5 to 5 mg/kg/day.[8]

  • Blood Pressure Measurement: Systolic blood pressure is measured periodically using a non-invasive tail-cuff method.

  • Plasma ACE Activity Assay:

    • Sample Collection: Blood samples are collected at the end of the treatment period.

    • Assay Principle: The ACE activity is measured spectrophotometrically based on the hydrolysis of a synthetic substrate, such as N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).[13][14] The decrease in absorbance at 340 nm, corresponding to the cleavage of FAPGG, is proportional to the ACE activity.[14]

    • Procedure:

      • Plasma is incubated with the FAPGG substrate in a suitable buffer (e.g., 50 mM HEPES with 0.3 M NaCl and 10 µM ZnCl2, pH 7.5).[13]

      • The change in absorbance at 340 nm is monitored over time at 37°C.

      • ACE activity is calculated based on the rate of absorbance change.

Cardiovascular Remodeling Assessment Protocol

Objective: To assess the effect of imidapril on cardiovascular remodeling in a rat model of heart failure (e.g., Dahl salt-sensitive rats).[6]

Detailed Methodology:

  • Induction of Heart Failure: Dahl salt-sensitive rats are fed a high-salt diet for several weeks to induce hypertension and subsequent heart failure.[6]

  • Treatment: Imidapril (e.g., 1 mg/kg/day in drinking water) or vehicle is administered for a defined period (e.g., 7 weeks).[6]

  • Tissue Collection: At the end of the study, rats are euthanized, and the hearts are excised and weighed. The left ventricle is separated and prepared for histological analysis.[15]

  • Histopathology:

    • Fixation and Sectioning: The left ventricular tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.[15]

    • Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition (fibrosis).[15]

    • Analysis: The stained sections are examined microscopically. The area of fibrosis is quantified using image analysis software and expressed as a ratio of the total left ventricular area.[15]

Signaling Pathways and Mechanism of Action

Imidapril's therapeutic effects are mediated through the inhibition of the renin-angiotensin-aldosterone system (RAAS).

Signaling Pathway Diagram:

RAAS_Inhibition_by_Imidapril cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Pharmacological Intervention cluster_2 Physiological Effects of Angiotensin II cluster_3 Therapeutic Outcomes Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Imidapril Imidapril (Prodrug) Imidaprilat Imidaprilat (Active Metabolite) Imidapril->Imidaprilat Hydrolysis (in Liver) Imidaprilat->Angiotensin_II Inhibition Vasodilation Vasodilation Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Reduced_Retention Reduced Sodium & Water Retention BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering Reduced_Retention->BP_Lowering

Mechanism of Action of Imidapril via RAAS Inhibition.

References

The Genesis of an ACE Inhibitor: A Technical Chronicle of Imidapril Hydrochloride's Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Imidapril Hydrochloride, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor, represents a significant advancement in the management of cardiovascular diseases. Developed by Tanabe Seiyaku Co., Ltd. (now part of Mitsubishi Tanabe Pharma Corporation) in the late 20th century, its journey from chemical synthesis to clinical application underscores a meticulous process of drug discovery and development. This technical guide provides a comprehensive overview of the history, mechanism of action, synthesis, preclinical, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale: Targeting the Renin-Angiotensin System

The development of Imidapril was rooted in the well-established understanding of the Renin-Angiotensin System's (RAS) critical role in blood pressure regulation. The ACE enzyme, a key component of this system, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and degrades the vasodilator bradykinin. Inhibition of ACE, therefore, presents a powerful therapeutic strategy for lowering blood pressure and reducing cardiovascular strain.

Imidapril was designed as a prodrug, which is hydrolyzed in the liver to its active diacid metabolite, imidaprilat.[1] This bioconversion strategy was employed to enhance oral bioavailability. The chemical structure of imidaprilat was optimized for potent and specific binding to the active site of the ACE enzyme.

Mechanism of Action: A Molecular Intervention

Imidaprilat, the active form of Imidapril, competitively inhibits the ACE enzyme.[1] This inhibition blocks the conversion of angiotensin I to angiotensin II, leading to several physiological effects:

  • Vasodilation: Reduced levels of angiotensin II, a potent vasoconstrictor, result in the relaxation of vascular smooth muscle and a decrease in total peripheral resistance.[1]

  • Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone secretion from the adrenal cortex. This promotes natriuresis (excretion of sodium) and diuresis (excretion of water), reducing blood volume and further lowering blood pressure.[1]

  • Bradykinin Potentiation: ACE is also responsible for the breakdown of bradykinin, a potent vasodilator. By inhibiting ACE, Imidapril increases the local concentration of bradykinin, contributing to its antihypertensive effect.

The following diagram illustrates the mechanism of action of Imidapril within the Renin-Angiotensin System.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Bradykinin Bradykinin (active) Inactive_Bradykinin Inactive Peptides Bradykinin->Inactive_Bradykinin ACE Imidapril Imidapril (Prodrug) Imidaprilat Imidaprilat (Active Metabolite) Imidapril->Imidaprilat Hepatic Esterases ACE Angiotensin-Converting Enzyme (ACE) Imidaprilat->ACE Inhibition Renin Renin (from Kidney)

Mechanism of Action of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. While several methods have been patented, a common approach involves the coupling of key intermediates followed by deprotection and salt formation.[2][3]

Experimental Protocol: General Synthesis Pathway

A generalized synthetic scheme involves the reaction of an ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate. The resulting coupled product is then hydrolyzed with an alcoholic hydrochloride solution to yield this compound.[3]

The following diagram outlines a logical workflow for the synthesis of this compound.

cluster_synthesis Synthesis Workflow Start Start Materials Intermediate1 Intermediate A: (4S)-1-methyl-2-oxoimidazolidine -4-carboxylate ester Start->Intermediate1 Intermediate2 Intermediate B: (S)-ethyl-2-[(S)-4-methyl-2,5- dioxooxazolidin-3-yl]-4-phenylbutanoate Start->Intermediate2 Coupling Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling Coupled_Product Coupled Product Coupling->Coupled_Product Hydrolysis Hydrolysis with Alcoholic HCl Coupled_Product->Hydrolysis Crude_Imidapril Crude Imidapril HCl Hydrolysis->Crude_Imidapril Purification Purification/ Recrystallization Crude_Imidapril->Purification Final_Product This compound Purification->Final_Product

Generalized Synthesis Workflow for Imidapril HCl.

Preclinical Development

In Vitro ACE Inhibition

The inhibitory potency of Imidapril's active metabolite, imidaprilat, against ACE was determined in vitro.

A common method for determining ACE inhibitory activity involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL). The ACE enzyme cleaves HHL to release hippuric acid, which can be quantified spectrophotometrically after extraction.[4][] The assay is performed with and without the inhibitor (imidaprilat) at various concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The workflow for a typical in vitro ACE inhibition assay is depicted below.

cluster_assay ACE Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - ACE Enzyme Solution - Substrate (HHL) Solution - Imidaprilat Solutions (various conc.) Start->Prepare_Reagents Incubate Incubate ACE with Imidaprilat Prepare_Reagents->Incubate Add_Substrate Add HHL Substrate Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Extract_HA Extract Hippuric Acid (e.g., with Ethyl Acetate) Stop_Reaction->Extract_HA Measure_Absorbance Measure Absorbance at 228 nm Extract_HA->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50

Workflow for an In Vitro ACE Inhibition Assay.
CompoundTargetIC50
ImidaprilatACE2.6 nM[6]
ImidaprilACE9900 nM[7]

Table 1: In Vitro ACE Inhibitory Activity

Preclinical Efficacy in Animal Models

The antihypertensive effects of Imidapril were evaluated in various animal models of hypertension, including spontaneously hypertensive rats (SHR) and Dahl salt-sensitive hypertensive rats.

Salt-loaded SHRs were orally administered Imidapril at various doses (0.5, 1, 2, and 5 mg/kg/day).[8] Blood pressure was monitored throughout the study. The prophylactic effect on stroke incidence and mortality was also assessed.

Animal ModelTreatmentDose (mg/kg/day)Key FindingsReference
Spontaneously Hypertensive Rats (SHR)Imidapril0.5 - 5Dose-dependently decreased stroke-related mortality. At 0.5 mg/kg/day, significantly prevented stroke.[8]
Dahl Salt-Sensitive Hypertensive RatsImidapril1Ameliorated myocardial remodeling and improved left ventricular function.[9]

Table 2: Summary of Preclinical Efficacy Studies

Pharmacokinetics in Animals

Pharmacokinetic studies in rats demonstrated that Imidapril is rapidly absorbed and converted to its active metabolite, imidaprilat. The plasma concentration of imidaprilat was found to be proportional to the infused dose and was maintained for 4 weeks with subcutaneous infusion.[8]

Clinical Development

The clinical development of Imidapril involved multiple phases of trials to establish its efficacy and safety in humans for the treatment of hypertension and other cardiovascular conditions.

Phase I: Pharmacokinetics and Safety in Healthy Volunteers

Early clinical studies in healthy volunteers focused on the safety, tolerability, and pharmacokinetic profile of Imidapril. These studies confirmed its conversion to imidaprilat and provided data on its absorption, distribution, metabolism, and excretion in humans.

Phase II: Dose-Finding Studies

Dose-finding studies were conducted in patients with mild to moderate essential hypertension to determine the optimal therapeutic dose. In these studies, Imidapril at doses of 10, 20, and 40 mg significantly reduced sitting diastolic blood pressure compared to placebo, with the 10 mg dose achieving maximal ACE inhibition in most patients.[10]

Phase III: Pivotal Efficacy and Safety Trials

Large-scale, randomized, double-blind, controlled trials were conducted to compare the efficacy and safety of Imidapril with other established antihypertensive agents, such as captopril and enalapril.

This was a 12-week, double-blind, parallel-group, comparative trial involving adult patients with mild-to-moderate hypertension (sitting diastolic blood pressure [DBP] 95-115 mmHg).[11][12]

  • Patient Population: Male and female outpatients aged 30 to 70 years. Key exclusion criteria included heart failure, recent myocardial infarction, pregnancy, poorly controlled diabetes, and secondary hypertension.[11]

  • Treatment Regimen: After a placebo run-in period, patients were randomized to receive either Imidapril 5 mg once daily or Captopril 25 mg twice daily. After 4 weeks, the dose could be doubled if DBP remained ≥90 mmHg.[11][12]

  • Efficacy Endpoints: The primary efficacy endpoint was the change from baseline in sitting DBP at 12 weeks. Responder rates were also assessed.[12]

  • Safety Assessments: Adverse events were recorded throughout the study.[12]

The following diagram illustrates the patient flow in this clinical trial.

cluster_trial Patient Flow Diagram (Imidapril vs. Captopril Trial) Assessed Patients Assessed for Eligibility Randomized Randomized Assessed->Randomized Excluded Excluded - Did not meet inclusion criteria - Other reasons Assessed->Excluded Allocated_Imidapril Allocated to Imidapril Group Randomized->Allocated_Imidapril Allocated_Captopril Allocated to Captopril Group Randomized->Allocated_Captopril FollowUp_Imidapril Follow-Up (12 weeks) Allocated_Imidapril->FollowUp_Imidapril FollowUp_Captopril Follow-Up (12 weeks) Allocated_Captopril->FollowUp_Captopril Analyzed_Imidapril Analyzed FollowUp_Imidapril->Analyzed_Imidapril Lost_Imidapril Lost to Follow-up FollowUp_Imidapril->Lost_Imidapril Analyzed_Captopril Analyzed FollowUp_Captopril->Analyzed_Captopril Lost_Captopril Lost to Follow-up FollowUp_Captopril->Lost_Captopril

Patient Disposition in the Imidapril vs. Captopril Trial.
ParameterImidapril (n=29)Captopril (n=28)p-valueReference
Baseline Characteristics
Age (years)55.4 ± 9.154.9 ± 8.7NS[11]
Sitting SBP (mmHg)158.3 ± 13.2157.1 ± 11.9NS[11]
Sitting DBP (mmHg)102.1 ± 5.4101.8 ± 5.1NS[11]
Efficacy at 12 Weeks
Mean Change in Sitting DBP (mmHg)-9.9-8.80.488[12]
Responder Rate (%)53.948.00.676[12]

Table 3: Baseline Characteristics and Efficacy Results of the Imidapril vs. Captopril Trial

Adverse EventImidapril (n=29)Captopril (n=28)p-valueReference
Any Adverse Drug Reaction6 (20.7%)13 (46.4%)< 0.05[12]
Cough4 (13.8%)10 (35.7%)< 0.05[12]
Dizziness1 (3.4%)2 (7.1%)NS[13]
Headache1 (3.4%)1 (3.6%)NS[13]

Table 4: Incidence of Adverse Drug Reactions in the Imidapril vs. Captopril Trial

Post-Marketing Surveillance and Further Development

Following its approval, Imidapril has been used in clinical practice for the treatment of hypertension and heart failure. Post-marketing surveillance and further studies have continued to evaluate its long-term safety and efficacy, as well as its potential benefits in other cardiovascular and renal conditions.

Conclusion

The development of this compound is a testament to the power of rational drug design targeting a well-defined physiological pathway. From its synthesis and preclinical evaluation to rigorous clinical trials, Imidapril has been established as an effective and well-tolerated ACE inhibitor. Its history provides valuable insights for professionals in the field of drug development, highlighting the critical steps and scientific rigor required to bring a new therapeutic agent from the laboratory to the clinic. The data presented in this guide underscore its potent ACE inhibitory activity, its efficacy in preclinical models and clinical settings, and its favorable safety profile compared to older agents in its class.

References

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy of Imidapril Hydrochloride in L-NAME-Induced Hypertensive Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nω-nitro-L-arginine methyl ester (L-NAME) is a non-selective inhibitor of nitric oxide synthase (NOS), and its administration in rats leads to a sustained increase in blood pressure, mimicking essential hypertension. This model is widely used to investigate the pathophysiology of hypertension and to evaluate the efficacy of antihypertensive drugs. Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat.[1] Imidaprilat is a potent angiotensin-converting enzyme (ACE) inhibitor that blocks the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor.[1][2][3][4] This inhibition leads to vasodilation and a reduction in blood pressure.[2][3] These application notes provide detailed protocols for an in vivo study of imidapril hydrochloride in L-NAME-induced hypertensive rats and present key findings on its efficacy.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in L-NAME-induced hypertensive rats.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP)

Treatment GroupDoseDurationSBP (mmHg) at BaselineSBP (mmHg) after Treatment
Control-6 weeks130.1 ± 1.9-
L-NAME500 mg/L in drinking water6 weeks130.1 ± 1.9228.4 ± 10.1
L-NAME + Imidapril10 mg/L in drinking water6 weeks-Normalized
L-NAME + Imidapril100 mg/L in drinking water6 weeks-Normalized

Data presented as mean ± SEM.[4]

Table 2: Effect of this compound on Renal Function Parameters

Treatment GroupDoseDurationSerum Creatinine (mg/dL)Urinary Protein Excretion
Control SHR-3 weeksMarkedly lower than L-NAMEMarkedly lower than L-NAME
L-NAME SHR-3 weeksSignificantly elevatedMarkedly increased
L-NAME SHR + Imidapril-3 weeksSignificantly reduced vs. L-NAMESignificantly reduced vs. L-NAME

SHR: Spontaneously Hypertensive Rats.[2]

Table 3: Effect of this compound on Oxidative Stress and Nitric Oxide Levels

Treatment GroupDoseDurationPlasma Malondialdehyde (MDA)Kidney Nitrite Production
Control-4 weeks--
L-NAME-4 weeksIncreasedSignificantly suppressed
L-NAME + Imidapril-4 weeksReducedSignificantly enhanced

[5]

Experimental Protocols

L-NAME-Induced Hypertension in Rats

This protocol describes the induction of hypertension in rats using L-NAME.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Nω-nitro-L-arginine methyl ester (L-NAME)

  • Drinking water

  • Animal cages

Procedure:

  • House the rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Prepare the L-NAME solution by dissolving it in drinking water at a concentration of 40-60 mg/kg/day or 500 mg/L.[4][6][7][8] The concentration may need to be adjusted based on the specific study design and rat strain.

  • Administer the L-NAME solution as the sole source of drinking water for a period of 4-6 weeks to induce sustained hypertension.[4][6]

  • Monitor the development of hypertension by measuring blood pressure weekly.

Administration of this compound

This protocol outlines the oral administration of this compound to L-NAME-induced hypertensive rats.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/kg/day).[6]

  • Administer the this compound suspension or vehicle to the rats once daily via oral gavage.

  • The treatment period can vary depending on the study objectives, typically ranging from 3 to 6 weeks.[2][4][6]

Measurement of Blood Pressure (Tail-Cuff Method)

This non-invasive method is used to monitor systolic blood pressure in conscious rats.

Materials:

  • Tail-cuff plethysmography system (including restrainer, cuff, pulse transducer, and controller)

  • Heating pad or lamp

Procedure:

  • Acclimatize the rats to the restraining procedure for several days before the actual measurement to minimize stress-induced variations in blood pressure.[9]

  • Place the rat in an appropriately sized restrainer.

  • Gently warm the rat's tail using a heating pad or lamp to a temperature of 32-35°C to increase blood flow and facilitate pulse detection.[10]

  • Place the occlusion cuff and pulse transducer on the base of the rat's tail.

  • Inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.

  • The system will detect the return of the pulse as the pressure in the cuff falls below the systolic pressure.

  • Record at least three to five consecutive stable readings and calculate the average to determine the systolic blood pressure.

Measurement of Serum Creatinine

This protocol is for the determination of serum creatinine levels as an indicator of renal function.

Materials:

  • Blood collection tubes (e.g., red-top or serum separator tubes)

  • Centrifuge

  • Creatinine assay kit (e.g., based on the Jaffe reaction or enzymatic method)[11][12]

  • Spectrophotometer or plate reader

Procedure:

  • Collect blood samples from the rats via a suitable method (e.g., cardiac puncture, tail vein).

  • Allow the blood to clot at room temperature for 30-60 minutes.[12]

  • Centrifuge the blood at approximately 1,000-2,000 x g for 15 minutes to separate the serum.[12]

  • Carefully collect the serum and store it at -20°C or -80°C until analysis.

  • Thaw the serum samples and perform the creatinine assay according to the manufacturer's instructions of the chosen kit.[11]

  • Measure the absorbance at the specified wavelength and calculate the creatinine concentration based on a standard curve.

Measurement of Plasma Malondialdehyde (MDA)

This assay measures MDA, a marker of lipid peroxidation and oxidative stress.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • MDA assay kit (e.g., TBARS assay)[3]

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer or fluorometer

Procedure:

  • Collect blood into tubes containing an anticoagulant.

  • Centrifuge the blood at approximately 1,000 x g for 15 minutes at 4°C to obtain plasma.[13]

  • To 250 µL of plasma, add 25 µL of 0.2% BHT (in ethanol) and 1 mL of 15% TCA.[14]

  • Vortex the mixture and centrifuge at 4,000 x g for 15 minutes at 4°C.[14]

  • To 500 µL of the deproteinized supernatant, add 1 mL of 0.375% TBA in 0.25 M HCl.[14]

  • Incubate the mixture in a boiling water bath for 40 minutes.[3]

  • Cool the samples and centrifuge at 3,500 rpm for 10 minutes.[3]

  • Measure the absorbance of the supernatant at 532 nm.[3]

  • Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

Measurement of Nitric Oxide (NO) Levels (Griess Reagent Method)

This protocol measures nitrite (NO₂⁻), a stable metabolite of NO, as an indicator of NO production.

Materials:

  • Serum or plasma samples

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase (if measuring total nitrate and nitrite)

  • NADPH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serum or plasma samples as described in the previous protocols.

  • If measuring total NO production (nitrate + nitrite), incubate the sample with nitrate reductase and NADPH to convert nitrate to nitrite.

  • Add 50 µL of the sample or standard to a 96-well plate.

  • Add 50 µL of Griess Reagent I and 50 µL of Griess Reagent II to each well.[15]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.[15]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Mandatory Visualizations

experimental_workflow cluster_induction Hypertension Induction cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Rat Wistar/Sprague-Dawley Rats LNAME L-NAME Administration (40-60 mg/kg/day in drinking water) Rat->LNAME 4-6 weeks Hypertensive_Rat L-NAME Hypertensive Rats LNAME->Hypertensive_Rat Treatment_Groups Treatment Groups: - Vehicle Control - this compound (e.g., 1 mg/kg/day) Hypertensive_Rat->Treatment_Groups 3-6 weeks BP Blood Pressure Measurement (Tail-Cuff Method) Treatment_Groups->BP Biochem Biochemical Analysis: - Serum Creatinine - Plasma MDA - Serum Nitrite Treatment_Groups->Biochem

Experimental workflow for the in vivo study.

signaling_pathway cluster_ras Renin-Angiotensin System cluster_no Nitric Oxide Pathway cluster_intervention Pharmacological Intervention Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone Hypertension Hypertension Vasoconstriction->Hypertension Aldosterone->Hypertension Vasodilation Vasodilation ACE ACE Renin Renin L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO NOS NO->Vasodilation NOS NOS LNAME L-NAME LNAME->NOS Inhibits Imidapril Imidapril (Imidaprilat) Imidapril->ACE Inhibits

References

Application Notes: Cell-Based Assays for Efficacy Evaluation of Imidapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Imidapril hydrochloride is a prodrug that is metabolized in the liver to its active form, imidaprilat.[1] Imidaprilat is a potent, long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] By inhibiting ACE, imidaprilat blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][4] Furthermore, the reduction in angiotensin II levels decreases aldosterone secretion, promoting natriuresis and diuresis.[5][6] These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound by measuring its direct enzymatic inhibition and its impact on downstream cellular pathways.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[7] this compound exerts its therapeutic effect by intervening in this pathway. As an ACE inhibitor, its primary function is to prevent the formation of angiotensin II, a peptide with powerful physiological effects including vasoconstriction, stimulation of aldosterone release, and promoting cell growth and proliferation.[5][7] Evaluating the efficacy of imidapril therefore involves assessing its ability to inhibit ACE and mitigate the downstream cellular effects of angiotensin II.

Figure 1: Imidapril's Mechanism of Action in the RAAS Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Drug Drug Intervention Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Cleavage AngII Angiotensin II AngI->AngII Conversion Aldosterone Aldosterone (from Adrenal Cortex) AngII->Aldosterone Stimulates AT1R AT1 Receptor AngII->AT1R Binds to Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE ACE->AngI Effects Vasoconstriction Sodium & Water Retention Cell Proliferation AT1R->Effects Leads to Imidapril This compound (Imidaprilat) Imidapril->ACE  Inhibits

Caption: Imidapril inhibits ACE, blocking Angiotensin II production.

Recommended Cell-Based Assays

A multi-faceted approach is recommended to comprehensively evaluate the efficacy of this compound.

  • Direct Enzyme Inhibition: ACE Inhibition Assay.

  • Downstream Target Modulation: Angiotensin II Quantification Assay.

  • Cellular Functional Response:

    • Endothelial Nitric Oxide (NO) Production Assay.

    • Vascular Smooth Muscle Cell Proliferation Assay.

    • Podocyte Apoptosis Assay.

Figure 2: Experimental Workflow for Imidapril Efficacy Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Cell Culture (e.g., HUVEC, VSMC) Seed 2. Seed Cells in Microplates Culture->Seed Drug 3. Prepare Imidaprilat Serial Dilutions Seed->Drug Treat 4. Treat Cells with Imidaprilat +/- Ang II Drug->Treat Incubate 5. Incubate (Time/Condition Dependent) Treat->Incubate Assay 6. Perform Assay (e.g., ACE activity, Viability) Incubate->Assay Read 7. Readout (Absorbance, Fluorescence) Assay->Read Analyze 8. Data Analysis (IC50, % Inhibition) Read->Analyze

Caption: General workflow for cell-based efficacy studies.

Protocols

ACE Inhibition Assay (Fluorometric)

This assay directly measures the inhibitory activity of imidaprilat on ACE. Commercial kits are available and recommended for ease of use and reproducibility.[8]

Principle: This assay uses a synthetic fluorogenic peptide substrate that is cleaved by active ACE to release a fluorophore. The fluorescence intensity is directly proportional to ACE activity.[8] Imidaprilat will inhibit this reaction, leading to a decrease in fluorescence.

Protocol:

  • Reagent Preparation: Prepare all reagents (Assay Buffer, ACE Enzyme, Substrate, Imidaprilat dilutions) as per the manufacturer's instructions (e.g., Abcam ab239703).

  • Plate Setup: Add reagents to a 96-well black opaque plate:

    • Sample Wells: 10 µL Imidaprilat dilutions + 40 µL ACE enzyme.

    • Positive Control: 10 µL Assay Buffer + 40 µL ACE enzyme.

    • Negative Control (Blank): 50 µL Assay Buffer.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate to all wells.

  • Measurement: Immediately begin reading fluorescence in a microplate reader (Excitation/Emission = 320/405 nm) in kinetic mode, every minute for at least 30 minutes at 37°C.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each imidaprilat concentration: % Inhibition = [(Slope_Control - Slope_Sample) / Slope_Control] * 100

    • Plot % Inhibition vs. Log[Imidaprilat] to determine the IC50 value.

Expected Data:

CompoundTargetIC50 (nM)
ImidaprilatACE~2.6[9]
Captopril (Control)ACE~1.9
Angiotensin II Quantification (ELISA)

This assay measures the downstream effect of ACE inhibition—the reduction of Angiotensin II (Ang II) production in cell culture supernatants.

Principle: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify Ang II levels. Ang II in the sample competes with a fixed amount of labeled Ang II for binding sites on a specific antibody. The signal is inversely proportional to the amount of Ang II in the sample.[10][11]

Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) which express ACE.

Protocol:

  • Cell Culture: Culture HUVECs to ~80% confluency in a 24-well plate.

  • Treatment:

    • Wash cells with serum-free media.

    • Add fresh media containing Angiotensin I (1 µM) and varying concentrations of Imidaprilat (e.g., 0.1 nM to 1 µM).

    • Include a "No Imidaprilat" control.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • ELISA: Perform the Ang II ELISA according to the manufacturer's protocol (e.g., Sigma-Aldrich EIA-ANGII-1).[10]

  • Data Analysis:

    • Generate a standard curve using the provided Ang II standards.

    • Calculate the concentration of Ang II (pg/mL) in each sample by interpolating from the standard curve.

    • Calculate the percent reduction in Ang II production relative to the control.

Expected Data:

Imidaprilat (nM)Angiotensin II (pg/mL)% Reduction
0 (Control)850 ± 450%
1420 ± 3050.6%
10155 ± 2181.8%
10050 ± 1294.1%
100045 ± 994.7%
Cell Proliferation Assay (MTT)

This assay assesses the ability of imidaprilat to counteract the pro-proliferative effects of Angiotensin II on vascular smooth muscle cells (VSMCs).

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified by spectrophotometry.

Cell Model: Rat Aortic Smooth Muscle Cells (A7r5 cell line).

Protocol:

  • Cell Seeding: Seed A7r5 cells in a 96-well plate at 5,000 cells/well and allow them to attach overnight.

  • Serum Starvation: Replace media with serum-free media and incubate for 24 hours to synchronize the cells.

  • Treatment: Treat cells with:

    • Control (serum-free media)

    • Angiotensin II (100 nM)

    • Angiotensin II (100 nM) + varying concentrations of Imidaprilat (e.g., 1 nM to 10 µM).

  • Incubation: Incubate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control.

    • Calculate the % inhibition of Ang II-induced proliferation.

Expected Data:

TreatmentAbsorbance (570 nm)% of Ang II Proliferation
Control0.45 ± 0.03-
Ang II (100 nM)0.78 ± 0.05100%
Ang II + Imidaprilat (10 nM)0.65 ± 0.0451.5%
Ang II + Imidaprilat (100 nM)0.52 ± 0.0319.7%
Ang II + Imidaprilat (1 µM)0.47 ± 0.026.1%
Apoptosis Assay (Caspase-3/7 Activity)

Angiotensin II can induce apoptosis in certain cell types, such as renal cells.[12] This assay determines if imidaprilat can prevent Ang II-induced apoptosis by measuring the activity of executioner caspases.

Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3 and -7, releasing a luminescent signal that is proportional to caspase activity.

Cell Model: Rat Renal Proximal Tubular Epithelial Cells (NRK-52E).[12]

Protocol:

  • Cell Seeding: Seed NRK-52E cells in a 96-well white-walled plate at 8,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with:

    • Control (media)

    • Angiotensin II (1 µM)

    • Angiotensin II (1 µM) + varying concentrations of Imidaprilat (e.g., 10 nM to 10 µM).

  • Incubation: Incubate for 24 hours at 37°C.

  • Assay: Perform the caspase activity assay according to the manufacturer's protocol (e.g., Promega Caspase-Glo® 3/7 Assay). This typically involves adding the reagent directly to the wells, incubating for 1-2 hours, and reading luminescence.

  • Measurement: Read luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the fold-change in luminescence relative to the untreated control.

    • Determine the % reduction in Ang II-induced caspase activity.

Expected Data:

TreatmentLuminescence (RLU)Fold Change vs. Control% Inhibition of Apoptosis
Control15,000 ± 1,2001.0-
Ang II (1 µM)45,000 ± 3,5003.00%
Ang II + Imidaprilat (100 nM)33,000 ± 2,8002.240.0%
Ang II + Imidaprilat (1 µM)21,000 ± 1,9001.480.0%
Ang II + Imidaprilat (10 µM)16,500 ± 1,5001.195.0%

Summary of Efficacy Evaluation

The efficacy of this compound is determined by its ability to inhibit ACE and consequently reverse the pathological cellular effects of Angiotensin II. The assays described provide a comprehensive in vitro assessment of these activities.

Figure 3: Logic of Imidapril Efficacy Assays cluster_primary Primary Effect cluster_secondary Downstream Effect cluster_tertiary Cellular Outcomes Imidapril Imidaprilat (Active Drug) ACE_Inhibition ACE Inhibition Imidapril->ACE_Inhibition Assay1 ACE Activity Assay (IC50) ACE_Inhibition->Assay1 AngII_Reduction Angiotensin II Reduction ACE_Inhibition->AngII_Reduction Assay2 Ang II ELISA AngII_Reduction->Assay2 Proliferation ↓ Cell Proliferation AngII_Reduction->Proliferation Apoptosis ↓ Apoptosis AngII_Reduction->Apoptosis Assay3 MTT Assay Proliferation->Assay3 Assay4 Caspase Assay Apoptosis->Assay4

References

Application Notes and Protocols: The Use of Imidapril Hydrochloride in a Rat Model of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial infarction (MI), a leading cause of morbidity and mortality worldwide, is characterized by the death of cardiac muscle tissue due to prolonged ischemia. Rodent models, particularly in rats, are invaluable for studying the pathophysiology of MI and for the preclinical evaluation of potential therapeutic agents. Angiotensin-converting enzyme (ACE) inhibitors, such as Imidapril Hydrochloride, have been extensively studied for their cardioprotective effects post-MI. These agents are known to attenuate adverse ventricular remodeling, improve cardiac function, and reduce mortality.[1][2]

This document provides detailed application notes and protocols for utilizing this compound in a rat model of myocardial infarction. It is intended to guide researchers in designing and executing experiments to investigate the mechanisms of action and therapeutic efficacy of this compound.

Mechanism of Action of this compound

This compound is a potent, long-acting ACE inhibitor.[3] Its primary mechanism involves blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of cardiac remodeling. By inhibiting angiotensin II production, Imidapril helps to reduce blood pressure, decrease afterload, and prevent the pathological changes in the heart muscle that occur after a myocardial infarction.[4][5]

Beyond its effects on the renin-angiotensin system (RAS), Imidapril has been shown to modulate other critical signaling pathways involved in cardiac health and disease. Notably, it influences the expression of nitric oxide synthase (NOS) isoforms. Studies have demonstrated that Imidapril treatment can increase the expression of endothelial NOS (eNOS), which has a protective role in the cardiovascular system, while inhibiting the expression of inducible NOS (iNOS), which is associated with inflammation and tissue damage.[4][6] Furthermore, Imidapril has been found to suppress the expression of endothelin-1 (ET-1) and its ETA receptor, both of which are implicated in vasoconstriction and myocardial fibrosis.[7]

Below is a diagram illustrating the key signaling pathways affected by this compound in the context of myocardial infarction.

cluster_RAS Renin-Angiotensin System cluster_Bradykinin Bradykinin Pathway cluster_Imidapril Imidapril Action cluster_ET1 Endothelin System cluster_NOS Nitric Oxide Synthase Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Activates ET1_Expression ET-1 Expression Angiotensin_II->ET1_Expression Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Cardiac_Remodeling Cardiac_Remodeling AT1_Receptor->Cardiac_Remodeling Promotes ACE ACE Bradykinin Bradykinin ACE->Bradykinin Degrades B2_Receptor B2_Receptor Bradykinin->B2_Receptor Activates eNOS_Activation eNOS_Activation B2_Receptor->eNOS_Activation Stimulates NO_Production NO_Production eNOS_Activation->NO_Production Increases Vasodilation Vasodilation NO_Production->Vasodilation Promotes Imidapril This compound Imidapril->ACE Inhibits iNOS_Expression iNOS Expression Imidapril->iNOS_Expression Inhibits eNOS_Expression eNOS Expression Imidapril->eNOS_Expression Promotes ETA_Receptor ETA_Receptor ET1_Expression->ETA_Receptor Activates eNOS_Expression->NO_Production ETA_Receptor->Vasoconstriction ETA_Receptor->Cardiac_Remodeling

Caption: Signaling pathways influenced by this compound.

Experimental Protocols

A standardized experimental workflow is crucial for obtaining reproducible results. The following protocols are based on methodologies reported in the scientific literature.[1][2][3]

Induction of Myocardial Infarction in Rats

The most common method for inducing MI in rats is the ligation of the left anterior descending (LAD) coronary artery.[1][2][3][8][9]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., sodium pentobarbital, isoflurane)[3]

  • Surgical instruments (scissors, forceps, retractors)

  • Suture material (e.g., 6-0 silk)[3]

  • Positive-pressure ventilator[3]

  • Heating pad

Procedure:

  • Anesthetize the rat using the chosen anesthetic.

  • Intubate the rat and connect it to a positive-pressure ventilator.

  • Place the rat on a heating pad to maintain body temperature.

  • Make a left thoracotomy incision to expose the heart.

  • Gently exteriorize the heart and locate the LAD coronary artery.

  • Ligate the LAD artery with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale area on the ventricular wall.

  • Reposition the heart in the thoracic cavity.

  • Close the chest incision in layers.

  • Administer postoperative analgesics as required and monitor the animal closely during recovery.

  • For sham-operated control animals, follow the same procedure without ligating the LAD artery.[3]

Administration of this compound

Dosage and Route:

  • A commonly used dose of this compound is 1 mg/kg/day.[1][2][3][4][10][11][12]* Administration is typically via oral gavage or in the drinking water. [2][4][10]* Treatment can be initiated at various time points post-MI, depending on the study's objectives (e.g., early intervention starting 1 hour post-occlusion or later intervention). [2][3]

Echocardiographic Assessment of Cardiac Function

Echocardiography is a non-invasive technique used to assess cardiac function and remodeling.

Procedure:

  • Lightly anesthetize the rat.

  • Shave the chest area.

  • Use a high-frequency ultrasound system with a small animal probe.

  • Obtain two-dimensional M-mode images of the left ventricle at the level of the papillary muscles.

  • Measure the following parameters:

    • Left ventricular end-diastolic diameter (LVEDD)

    • Left ventricular end-systolic diameter (LVESD)

    • Calculate fractional shortening (FS) and ejection fraction (EF) to assess systolic function.

Histopathological Analysis

Histopathology is used to evaluate the extent of fibrosis and other structural changes in the myocardium.

Procedure:

  • At the end of the study period, euthanize the rats and excise the hearts.

  • Fix the hearts in 10% buffered formalin.

  • Embed the hearts in paraffin and section them.

  • Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen and assess fibrosis.

  • Quantify the fibrotic area using image analysis software.

  • Other parameters such as wall-to-lumen ratio and perivascular fibrosis can also be assessed. [4]

Biochemical and Molecular Analyses

a. Gene Expression Analysis (RT-PCR):

  • Isolate total RNA from the left ventricular tissue using a suitable kit.

  • Synthesize cDNA from the RNA template.

  • Perform real-time PCR using specific primers for genes of interest (e.g., eNOS, iNOS, ACE, collagen I, ET-1). [4][7][10]4. Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

b. Protein Expression Analysis (Western Blot):

  • Homogenize left ventricular tissue in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., eNOS, iNOS). [4]5. Incubate with a secondary antibody conjugated to a detectable marker.

  • Visualize and quantify the protein bands.

The following diagram outlines the general experimental workflow for studying the effects of this compound in a rat model of MI.

Start Start: Animal Acclimatization MI_Induction Myocardial Infarction Induction (LAD Ligation) Start->MI_Induction Sham_Op Sham Operation (Control) Start->Sham_Op Grouping Randomization into Treatment Groups MI_Induction->Grouping Sham_Op->Grouping Imidapril_Treatment This compound Treatment (e.g., 1 mg/kg/day) Grouping->Imidapril_Treatment Vehicle_Treatment Vehicle Treatment (Control) Grouping->Vehicle_Treatment Monitoring In-life Monitoring (ECG, Body Weight) Imidapril_Treatment->Monitoring Vehicle_Treatment->Monitoring Echo Echocardiographic Assessment Monitoring->Echo Sacrifice Euthanasia and Tissue Collection Echo->Sacrifice Histopathology Histopathological Analysis (Fibrosis, Remodeling) Sacrifice->Histopathology Biochem Biochemical & Molecular Analysis (RT-PCR, Western Blot) Sacrifice->Biochem Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis Biochem->Data_Analysis

Caption: Experimental workflow for Imidapril studies in MI rats.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound in rat models of myocardial injury.

Table 1: Hemodynamic and Echocardiographic Parameters
ParameterControl/ShamMI + VehicleMI + Imidapril (1 mg/kg/day)Reference
LVEDD (mm) 7.40 ± 0.079.44 ± 0.387.59 ± 0.26[6]
Fractional Shortening (%) 42.26 ± 0.7325.20 ± 0.7338.80 ± 1.01[6]
LV Pressure Development (dP/dt max, % reduction) -57 ± 2.424 ± 2.3[12]
LV Pressure Decay (dP/dt min, % reduction) -55.5 ± 1.614 ± 1.8[12]
Table 2: Histopathological and Myocardial Remodeling Data
ParameterControl/ShamMI + VehicleMI + Imidapril (1 mg/kg/day)Reference
Wall-to-Lumen Ratio 0.13 ± 0.010.37 ± 0.010.21 ± 0.01[4]
Perivascular Fibrosis 0.24 ± 0.020.76 ± 0.030.47 ± 0.02[4]
Myocardial Fibrosis 0.46 ± 0.022.48 ± 0.080.93 ± 0.04[4]
Table 3: Gene and Protein Expression Data (Relative to Control)
MoleculeMI + VehicleMI + Imidapril (1 mg/kg/day)Reference
eNOS mRNA Significantly DecreasedSignificantly Increased[10]
iNOS mRNA Significantly IncreasedSignificantly Decreased[4][6]
ACE mRNA Significantly IncreasedSignificantly Suppressed[10]
Type I Collagen mRNA Significantly IncreasedSignificantly Decreased[6][10]
ET-1 mRNA UpregulatedSignificantly Decreased[7]
ETA Receptor mRNA UpregulatedSignificantly Decreased[7]
α-MHC mRNA (% decrease) 5518[12]
β-MHC mRNA (% increase) 5015[12]
Table 4: Biochemical and Cellular Parameters
ParameterControl/ShamMI + VehicleMI + Imidapril (1 mg/kg/day)Reference
Myofibrillar Ca2+ ATPase activity (µmol Pi/mg/hr) 10.3 ± 0.66.8 ± 0.48.2 ± 0.7[12]
ATP-induced increase in intracellular Ca2+ NormalSignificantly DepressedPartially Attenuated[3][11]
Mortality Rate (21 days) -35%22.5%[2]

Conclusion

This compound serves as a valuable pharmacological tool for studying the molecular and cellular mechanisms underlying myocardial infarction and the subsequent cardiac remodeling process in rats. The detailed protocols and compiled data presented in these application notes demonstrate that Imidapril not only ameliorates adverse cardiac remodeling and improves cardiac function but also modulates key signaling pathways involving the renin-angiotensin system, nitric oxide synthases, and the endothelin system. [4][5][7]These findings underscore the utility of this compound in preclinical research aimed at developing novel therapeutic strategies for patients post-myocardial infarction. Researchers can utilize the provided methodologies to further explore the cardioprotective effects of Imidapril and other ACE inhibitors.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of Imidapril Hydrochloride in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Imidapril Hydrochloride in cell culture media.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the solubility of this compound in experimental settings.

Q1: My this compound is not dissolving in my cell culture medium. What should I do?

A1: Direct dissolution of this compound in aqueous cell culture media can be challenging due to its limited solubility. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your cell culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions.[1][2]

Q2: What is the best solvent to use for a stock solution of this compound?

A2: DMSO is a highly effective solvent for this compound, with reported solubilities ranging from 16.5 mg/mL to 88 mg/mL.[3][4][5] Ethanol is another option, though the solubility is lower than in DMSO.[1][3][6] For in vivo studies or when an organic solvent-free solution is required, aqueous buffers like PBS (pH 7.2) can be used, but the solubility is significantly lower, around 1 mg/mL.[1]

Q3: I've prepared a stock solution in DMSO, but I see precipitation when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds.[7] Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate.[8]

  • Dilution Method: Add the stock solution to the media while vortexing or gently mixing to ensure rapid and uniform dispersion.

  • Temperature: Pre-warming the cell culture medium to 37°C may help improve solubility.

  • Sonication: Brief sonication of the final solution can help to break up aggregates and improve dissolution.[9][10]

  • pH Adjustment: The solubility of some compounds is pH-dependent. While altering the pH of cell culture media is generally not recommended, preparing the stock in a buffer with a suitable pH could be considered if the experimental design allows.[11]

Q4: How should I store my this compound stock solution?

A4: this compound powder is stable for years when stored at -20°C.[1] Stock solutions in organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for at least a month or -80°C for up to a year.[4] It is not recommended to store aqueous solutions for more than one day.[1]

Q5: What is the maximum concentration of this compound I can use in my cell culture experiments?

A5: The maximum concentration is limited by its solubility in the final cell culture medium and any potential cytotoxicity of the compound or the solvent. It is crucial to determine the optimal working concentration through a literature search for similar cell types or by performing a dose-response experiment.[2] Start with a concentration range and observe for any signs of cytotoxicity or precipitation.

Quantitative Solubility Data

The solubility of this compound can vary between suppliers and batches. The following table summarizes reported solubility data in common solvents.

SolventReported Solubility Range (mg/mL)Corresponding Molarity (mM)Citations
DMSO16.5 - 8837.3 - 199.13[1][3][4][5]
Water/Aqueous Buffer1 - 542.26 - 122.19[1][3][6][9][12][13]
Ethanol0.25 - 290.57 - 65.62[1][3][6]

Note: The molecular weight of this compound is 441.9 g/mol .

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution in Cell Culture Media

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • While gently vortexing the cell culture medium, add the required volume of the stock solution to achieve the final desired working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to every 1 mL of cell culture medium.

  • Ensure the final concentration of DMSO is below the cytotoxic level for your specific cell line (typically <0.5%).

  • Use the freshly prepared working solution immediately for your experiments.

Visualizations

Troubleshooting Workflow for this compound Solubility

Troubleshooting Workflow for this compound Solubility start Start: Poor Solubility in Cell Culture Medium prep_stock Prepare Concentrated Stock Solution in Organic Solvent start->prep_stock choose_solvent Choose Solvent: 1. DMSO (Recommended) 2. Ethanol prep_stock->choose_solvent dissolve Dissolve Powder: - Vortex - Gentle Warming (37°C) - Sonication choose_solvent->dissolve DMSO dilute Dilute Stock into Pre-warmed Medium (37°C) dissolve->dilute precipitation Precipitation Observed? dilute->precipitation check_dmso Check Final DMSO Concentration (<0.5%) precipitation->check_dmso Yes success Success: Proceed with Experiment precipitation->success No optimize_dilution Optimize Dilution: - Add stock to vortexing medium - Use fresh, anhydrous DMSO check_dmso->optimize_dilution fail Still Poor Solubility: Consider alternative solubilization methods check_dmso->fail Concentration too high optimize_dilution->dilute Simplified RAAS Pathway and Imidapril Action angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i renin Renin (from Kidney) renin->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ace ACE (Angiotensin-Converting Enzyme) ace->angiotensin_ii vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure imidapril Imidapril -> Imidaprilat imidapril->inhibition

References

Improving the yield and purity of Imidapril Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Imidapril Hydrochloride Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final yield of this compound is consistently low. What are the critical steps affecting the yield?

Low yield often originates from the de-esterification of the tertiary butyl ester precursor or during the final salt formation and isolation.

Potential Causes & Solutions:

  • Incomplete De-esterification: The hydrolysis of the tertiary butyl ester can be challenging. Monitoring the reaction progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure the reaction goes to completion[1].

  • Suboptimal Hydrolysis Reagent: While traditional methods use 15-20% dry HCl in 1,4-dioxane, an alternative method using concentrated sulfuric acid in 1,4-dioxane has been reported to achieve a yield of 93% for the intermediate acid before salt formation[1][2].

  • Losses during Work-up: The extraction process to separate the product from impurities is critical. Ensure correct pH adjustments; after hydrolysis, the pH is first neutralized (~7) for an organic wash to remove impurities, then acidified (~3.98) to extract the product into an organic layer[1].

  • Inefficient Precipitation/Crystallization: The final hydrochloride salt precipitation from a solvent like isopropyl alcohol can be sensitive to temperature and concentration. Cooling the reaction mass to 0-5°C after adding the HCl solution in isopropanol is essential to maximize the precipitation of the white solid product[1]. A recrystallization yield of about 80% is typical[3][4].

Data Summary: Comparison of De-esterification Methods

Method Reagent Solvent Intermediate Yield Final HCl Salt Yield Reference
Method A 15-20% Dry HCl 1,4-Dioxane Not specified ~85% (crude) [3][4]

| Method B | Conc. H₂SO₄ | 1,4-Dioxane | 93% | 80% |[1] |

Q2: I am observing significant impurities in my final product. What are the common impurities and how can I minimize them?

Impurities in this compound can arise from the synthesis process (process-related) or from degradation of the product[5].

Common Impurities:

  • Process-Related Impurities:

    • Unreacted starting materials or intermediates[5].

    • By-products from side reactions, such as those from imidazole ring substitution[5].

    • Isomeric impurities, for instance, (S,S,R) or (R,S,S) diastereomers.

    • Residual solvents like 1,4-dioxane, methylene chloride, or isopropyl alcohol[5].

  • Degradation Impurities:

    • Imidaprilat: The hydrolyzed active metabolite of Imidapril, formed by the cleavage of the ethyl ester[5].

    • Oxidation Products: Can form upon exposure to air or light[5].

    • Thermal Degradation Products: Result from improper storage or high temperatures during synthesis[5][6].

Strategies for Minimization:

  • Control Reaction Conditions: Strictly control temperature and reaction time, especially during de-esterification, to prevent the formation of by-products.

  • Thorough Work-up: Perform aqueous washes to remove water-soluble impurities and starting materials. The use of a sodium bicarbonate wash after sulfuric acid-mediated hydrolysis helps neutralize the acid and remove acidic impurities[1].

  • Effective Purification: Recrystallization is a powerful technique for removing both process-related and degradation impurities. A methanol/ethyl acetate solvent system has been shown to be effective[4].

  • Proper Storage: Store the final product in tightly sealed containers, protected from light, moisture, and high temperatures to prevent degradation[6].

Q3: The stability of my final this compound product is poor. What causes this and how can it be improved?

The stability of this compound can be compromised by the solvent system used during its formation and by residual moisture.

  • Issue: this compound prepared using HCl in 1,4-dioxane has been reported to have poor stability, converting back to its free base form after a few months[1][2].

  • Improved Method: A more stable product can be synthesized by first hydrolyzing the tertiary butyl ester with concentrated sulfuric acid in 1,4-dioxane. After work-up, the resulting free acid is then dissolved in isopropyl alcohol, and the hydrochloride salt is precipitated by adding a 15% solution of dry HCl in isopropyl alcohol[1]. This method yields a salt that has been shown to be stable for over two years[2].

  • Moisture Control: The presence of moisture can accelerate degradation[6]. Ensure all solvents are anhydrous and the final product is dried thoroughly under vacuum.

G cluster_workflow Stability Improvement Workflow cluster_choices start Imidapril t-Butyl Ester (Precursor) hydrolysis Hydrolysis Step start->hydrolysis workup Aqueous Work-up (pH Adjustment & Extraction) hydrolysis->workup Yields Imidapril (Free Acid) salt_formation Salt Formation Step workup->salt_formation hcl_dioxane Method A: HCl in 1,4-Dioxane salt_formation->hcl_dioxane h2so4_ipa Method B: Conc. H₂SO₄ then HCl in Isopropanol salt_formation->h2so4_ipa product_unstable Unstable HCl Salt (Converts to Free Base) product_stable Stable HCl Salt (>2 Year Stability) hcl_dioxane->product_unstable Leads to h2so4_ipa->product_stable Leads to

Caption: Logical flow for achieving a stable Imidapril HCl product.

Q4: What is a reliable analytical method for monitoring reaction progress and final purity?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for analyzing this compound.

Typical RP-HPLC Method Parameters:

Parameter Specification Reference
Stationary Phase C18 Column (e.g., LiChrospher 100 RP-18, 5 µm) [6][7][8]
Mobile Phase Acetonitrile:Methanol:Phosphate Buffer (pH 2.0) [7][8]
Composition 60:10:30 (v/v/v) [7]
Flow Rate 1.0 mL/min [9]
Detection UV at 215 nm or 218 nm [3][9]

| Column Temperature | Ambient or 40°C |[3][6] |

Note: This method can effectively separate Imidapril from its precursors and major degradation products[7]. For quantitative analysis, using an internal standard like oxymetazoline hydrochloride can improve accuracy by minimizing injection volume errors[8].

Experimental Protocols

Protocol 1: Synthesis of Stable this compound (Yield: ~74%)

This protocol is based on the sulfuric acid hydrolysis method, which has been shown to produce a more stable final product[1].

Part A: De-esterification to Imidapril Free Acid

  • In a suitable round-bottom flask, add 150 mL of 1,4-dioxane and cool in an ice bath.

  • Slowly add 29.5 g (0.301 moles) of concentrated sulfuric acid, ensuring the temperature does not exceed 30°C. Stir for 30-45 minutes.

  • Add 50 g (0.100 moles) of (S)-3-N-((S)-1-ethoxycarbonyl-3-phenyl-L-alanyl)-tertiary butyl (1-methyl-2-oxo-imidazoline)-4-carboxylic acid ester in portions over 15 minutes at 25-30°C.

  • Maintain the reaction at this temperature for 6 hours, monitoring for completion by TLC.

  • Once complete, carefully adjust the pH to ~7 with a saturated sodium bicarbonate solution.

  • Extract the aqueous solution with methylene chloride (3 x 100 mL) to remove organic impurities. Discard the organic layers.

  • Adjust the aqueous layer's pH to ~3.98 with dilute hydrochloric acid.

  • Extract the product into methylene chloride (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Imidapril free acid as a yellow oil (Expected yield: ~36.5 g, 93%).

Part B: Formation of this compound Salt

  • Dissolve the 36.5 g of the obtained yellow oil in 80 mL of isopropyl alcohol.

  • Adjust the pH to ~3 by adding ~18 mL of 15% dry HCl in isopropyl alcohol at 25-30°C.

  • Stir the mixture for 2-3 hours at the same temperature.

  • Cool the flask to 0-5°C to facilitate precipitation.

  • Filter the resulting white solid and wash it with 10 mL of chilled isopropyl alcohol.

  • Dry the solid under vacuum to afford the final product (Expected yield: 31.2 g, 80% from the free acid).

G cluster_workflow Synthesis & Purification Workflow start Start: Precursor Ester hydrolysis 1. De-esterification (H₂SO₄ / Dioxane) start->hydrolysis check1 TLC/HPLC Check: Is reaction complete? hydrolysis->check1 check1->hydrolysis No, continue reaction workup 2. Work-up (Neutralization, Wash, Acidification, Extraction) check1->workup Yes concentrate 3. Concentrate to Oily Free Acid workup->concentrate salt_form 4. Salt Formation (IPA, HCl/IPA) concentrate->salt_form precipitate 5. Precipitation (Cool to 0-5°C) salt_form->precipitate filter_dry 6. Filter & Dry precipitate->filter_dry end Final Product: Crude Imidapril HCl filter_dry->end purify 7. Recrystallization (e.g., MeOH/EtOAc) end->purify final_product Pure Imidapril HCl purify->final_product Yields >98% Purity

Caption: Experimental workflow for this compound synthesis.

Protocol 2: Purification of Crude this compound by Recrystallization

This protocol is effective for achieving high purity (>98%) of the final product[4].

  • In a reaction flask, add 600 mL of anhydrous methanol.

  • Under mechanical stirring, add 153 g of the crude this compound prepared in the previous step.

  • Heat the mixture to reflux (approx. 65°C) and stir until all the solid has completely dissolved.

  • Remove from heat and add 1200 mL of ethyl acetate as an anti-solvent.

  • Cool the solution to 0°C and allow it to crystallize for at least 3 hours.

  • Filter the purified crystals and wash with a small amount of cold ethyl acetate.

  • Dry the solid under vacuum at 40°C to obtain the purified this compound (Expected yield: ~122 g, 80% recovery).

References

Addressing the instability of Imidapril Hydrochloride during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidapril Hydrochloride. The information addresses common stability issues encountered during storage and handling, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades via two main pathways:

  • Hydrolysis: The ester linkage in the imidapril molecule is susceptible to hydrolysis, leading to the formation of its active metabolite, imidaprilat, and a diketopiperazine derivative.[1][2] This process is accelerated by moisture and higher temperatures.[1][2]

  • Intramolecular Cyclization: Imidapril can undergo intramolecular cyclization to form a diketopiperazine derivative. This degradation is particularly observed under conditions of elevated temperature and low humidity.[3]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To maintain the stability of this compound, it should be stored at -20°C in a tightly sealed container, protected from moisture and light.[4] For solutions, it is recommended to prepare them fresh and use them promptly. Aqueous solutions should not be stored for more than one day.[4]

Q3: How do temperature and humidity affect the stability of this compound?

A3: Both temperature and humidity significantly impact the stability of this compound. Increased temperature and relative humidity accelerate the degradation rate.[1][5] Studies have shown that the degradation follows an autocatalytic reaction model, and while relative humidity does not change the mechanism, it does increase the rate of degradation.[5][6]

Q4: Are there any known excipient incompatibilities with this compound?

A4: While comprehensive studies on a wide range of excipients are limited in the public domain, it is known that lubricants like magnesium stearate can potentially interact with some ACE inhibitors, especially in the presence of high humidity.[7] It is crucial to conduct compatibility studies with all planned excipients during formulation development.

Q5: My this compound sample shows unexpected peaks in the HPLC chromatogram. What could be the cause?

A5: Unexpected peaks in the HPLC chromatogram are likely due to degradation products. The two primary degradation products are imidaprilat and a diketopiperazine derivative.[1][8] To confirm their identity, you can perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions and compare the retention times of the resulting peaks with those in your sample. LC-MS analysis can further help in identifying the mass of the degradation products for definitive identification.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of Potency/Assay Failure Degradation due to improper storage (exposure to high temperature, humidity, or light).1. Review storage conditions. Ensure the compound is stored at -20°C in a desiccated, light-protected environment. 2. Use a freshly opened container of this compound for comparison. 3. Perform a stability-indicating HPLC analysis to quantify the parent compound and its degradation products.
Inconsistent Results in Stability Studies - Non-homogeneous sample. - Inconsistent environmental conditions in the stability chamber. - Issues with the analytical method.1. Ensure proper mixing and sampling procedures. 2. Calibrate and monitor the stability chamber to ensure uniform temperature and humidity. 3. Validate the stability-indicating analytical method for specificity, linearity, accuracy, and precision.
Appearance of Unknown Peaks in Chromatogram - Contamination of the sample or solvent. - Formation of new degradation products due to interaction with excipients or container closure system.1. Analyze a blank (solvent) injection to rule out solvent contamination. 2. Use high-purity solvents and reagents. 3. If in a formulation, conduct compatibility studies with individual excipients. 4. Characterize the unknown peaks using LC-MS/MS to identify their structure.[8]
Poor Peak Shape or Resolution in HPLC Analysis - Inappropriate mobile phase pH or composition. - Column degradation. - Sample overload.1. Optimize the mobile phase pH and organic modifier concentration. A pH of around 5 has been shown to be effective.[9] 2. Use a new or validated HPLC column. 3. Reduce the injection volume or sample concentration.

Quantitative Data Summary

The following tables summarize data from forced degradation studies on this compound under various stress conditions.

Table 1: Stability of this compound in Tablet Formulations under Different Storage Conditions [1][10]

Storage Condition Temperature Relative Humidity (RH) Time to 10% Degradation (t10%)
Whole-blistered tablets293 K (20°C)76.4%513 days
Whole-bare tablets293 K (20°C)76.4%21 days
Halved-bare tablets293 K (20°C)76.4%12 days

Table 2: Kinetic Data for this compound Degradation

Condition Kinetic Model Rate Constant (k) Reference
Pure drug, solid state (T = 363 K, RH = 76.4%)Autocatalytic(4.764 ± 0.34) × 10-6 s-1[8]
Halved tablets (T = 313 K, RH = 76.4%)First-order(5.889 ± 0.45) × 10-8 s-1[1]
Formation of Diketopiperazine (T=373 K, RH=0%)Prout-Tompkins(2.034 ± 0.157) × 10-6 s-1[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from validated methods for the analysis of this compound and its degradation products.[9][11]

1. Objective: To quantify this compound and separate its degradation products in a single chromatographic run.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Glacial acetic acid

  • Water (HPLC grade)

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium acetate buffer (pH adjusted to 5.0 with glacial acetic acid)

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 50 50
    25 30 70
    30 30 70
    35 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Dilute the stock solution with the mobile phase (initial conditions) to prepare working standards at appropriate concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

5. Sample Preparation:

  • Forced Degradation Samples:

    • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH and dilute with mobile phase.

    • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute with mobile phase.

    • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.

    • Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 48 hours. Dissolve in methanol and dilute with mobile phase.

    • Photolytic Degradation: Expose 10 mg of solid this compound to UV light (254 nm) for 48 hours. Dissolve in methanol and dilute with mobile phase.

  • Assay Samples: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Dilute with the mobile phase as necessary.

6. System Suitability:

  • Inject the standard solution (e.g., 100 µg/mL) five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The theoretical plates for the Imidapril peak should be ≥ 2000.

  • The tailing factor for the Imidapril peak should be ≤ 2.0.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

  • Calculate the percentage of degradation in the forced degradation samples.

Visualizations

Imidapril This compound Imidaprilat Imidaprilat (Active Metabolite) Imidapril->Imidaprilat Hydrolysis (+H2O) Diketopiperazine Diketopiperazine Derivative Imidapril->Diketopiperazine Intramolecular Cyclization (-H2O)

Caption: Degradation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Prep Prepare Sample and Forced Degradation Solutions SystemSuitability Perform System Suitability Test Prep->SystemSuitability InjectSamples Inject Standard and Sample Solutions SystemSuitability->InjectSamples AcquireData Acquire Chromatographic Data InjectSamples->AcquireData ProcessData Process Chromatograms AcquireData->ProcessData Quantify Quantify Imidapril and Degradation Products ProcessData->Quantify Report Generate Stability Report Quantify->Report

Caption: Experimental workflow for stability testing.

start Inconsistent Results? check_storage Are Storage Conditions Correct? start->check_storage check_method Is Analytical Method Validated? check_storage->check_method Yes solution1 Correct Storage: -20°C, Dry, Dark check_storage->solution1 No check_excipients Excipient Compatibility Issues? check_method->check_excipients Yes solution2 Validate HPLC Method: Specificity, Linearity, Accuracy check_method->solution2 No further_investigation Further Investigation (e.g., LC-MS) check_excipients->further_investigation Yes check_excipients->further_investigation No solution1->start solution2->start solution3 Conduct Excipient Compatibility Studies

Caption: Troubleshooting logic for stability issues.

References

Overcoming challenges in the chiral separation of Imidapril enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of Imidapril enantiomers by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of Imidapril and other ACE inhibitor enantiomers.

Problem Potential Cause(s) Suggested Solution(s)
No separation of enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for ACE inhibitors. Consider both amylose and cellulose-based phases.[1][2]
Incorrect mobile phase composition.Optimize the mobile phase. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., 2-propanol, ethanol). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer pH and concentration.[3]
Mobile phase additives are missing or incorrect.For basic compounds, add a basic modifier like diethylamine (DEA). For acidic compounds, add an acidic modifier like trifluoroacetic acid (TFA).[3][4] The concentration of these additives can be critical and may require optimization.[4]
Poor resolution (Rs < 1.5) Sub-optimal mobile phase strength.In normal phase, decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution. In reversed-phase, adjust the organic modifier percentage.
Inadequate temperature control.Optimize the column temperature. Lower temperatures often improve chiral resolution, but this is not always the case.[5] Experiment with a range of temperatures (e.g., 10°C to 40°C).
Flow rate is too high.Reduce the flow rate. A lower flow rate increases the interaction time between the analyte and the CSP, which can enhance resolution.
Peak tailing Secondary interactions with the stationary phase.Add a competitor to the mobile phase. For acidic compounds, a small amount of a stronger acid can help. For basic compounds, a basic additive can reduce tailing.
Column overload.Reduce the sample concentration or injection volume.
Contaminated or degraded column.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Peak fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Reduce the amount of sample injected onto the column.
Irreproducible retention times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition.
Fluctuation in temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition changing over time.Prepare fresh mobile phase daily. If using a multi-component mobile phase, ensure it is well-mixed and stable.
High backpressure Blockage in the system (e.g., guard column, column frit).Replace the guard column or in-line filter. If the column frit is suspected to be blocked, back-flushing the column (if permitted by the manufacturer) may help.
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved and miscible with the organic modifier. Filter the mobile phase before use.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating Imidapril enantiomers?

A1: While a specific validated method for Imidapril was not identified in our literature search, polysaccharide-based CSPs, particularly those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® series), have shown great success in separating the enantiomers of other ACE inhibitors like Ramipril and Captopril.[4] Therefore, screening columns such as Chiralcel® OJ-H, Chiralpak® AD-H, or Chiralpak® IA/IB/IC would be a logical starting point.[1][6]

Q2: What are the typical mobile phases used for the chiral separation of ACE inhibitors?

A2: For normal-phase HPLC, a common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as 2-propanol or ethanol.[3][4] Small amounts of acidic or basic additives (e.g., TFA or DEA) are often added to improve peak shape and resolution.[4] For reversed-phase HPLC, mixtures of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol are typically used.

Q3: How does temperature affect the chiral separation of Imidapril enantiomers?

A3: Temperature can have a significant impact on chiral separations. Generally, lower temperatures tend to increase the separation factor (α) and resolution (Rs) due to enhanced chiral recognition. However, this can also lead to broader peaks and longer retention times. In some cases, an increase in temperature can improve efficiency and even resolution. Therefore, it is an important parameter to optimize for each specific method.[5]

Q4: My peaks are broad and tailing. What can I do?

A4: Peak broadening and tailing in chiral HPLC can be caused by several factors. First, ensure your sample is dissolved in the mobile phase. If the issue persists, consider adding a mobile phase modifier. For a dicarboxylic acid-containing compound like Imidapril, adding a small amount of a stronger acid like TFA can help to suppress unwanted ionic interactions with the stationary phase. Also, check for column contamination or degradation and ensure you are not overloading the column.

Q5: I am not getting any separation. What should be my first troubleshooting step?

A5: If you are not observing any separation, the first step is to confirm that your analytical conditions are appropriate for your chosen column and analyte. Re-evaluate your choice of chiral stationary phase and mobile phase. If you are confident in your initial choices, try significantly altering the mobile phase composition. For instance, in normal phase, drastically reduce the percentage of the polar modifier. A systematic screening of different CSPs and mobile phases is often necessary for developing a successful chiral separation method.[3]

Experimental Protocols

As a specific, validated chiral HPLC method for Imidapril was not found in the public domain, we provide a detailed experimental protocol for the chiral separation of Ramipril, a structurally similar ACE inhibitor. This protocol can serve as an excellent starting point for developing a method for Imidapril.

Detailed Method for Chiral Separation of Ramipril Enantiomers [4]

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: Chiralcel® OJ-H (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: n-hexane and 2-Propanol (90:10 v/v) containing 0.02% Trifluoroacetic acid (TFA) and 0.01% Diethylamine (DEA).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data

The following table summarizes the quantitative data from the validated chiral HPLC method for Ramipril enantiomers, which can be used as a reference for setting performance expectations for a similar method for Imidapril.[4]

Parameter Value
Resolution (Rs) 3.0
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 0.9 µg/mL
Accuracy (% Recovery) 99.5%
Precision (%RSD) 4.3% (at LOQ)

Visualizations

Logical Workflow for Troubleshooting Chiral HPLC Separations

G Troubleshooting Workflow for Chiral HPLC Separation start Start: Poor or No Chiral Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csp Screen different CSPs (e.g., polysaccharide-based) check_csp->screen_csp No check_mp Is the Mobile Phase optimized? check_csp->check_mp Yes screen_csp->check_mp optimize_mp Adjust modifier ratio and additives (acid/base) check_mp->optimize_mp No check_temp Is the Temperature optimal? check_mp->check_temp Yes optimize_mp->check_temp optimize_temp Vary column temperature (e.g., 10-40°C) check_temp->optimize_temp No check_flow Is the Flow Rate suitable? check_temp->check_flow Yes optimize_temp->check_flow optimize_flow Reduce flow rate check_flow->optimize_flow No check_peak_shape Assess Peak Shape (Tailing/Fronting) check_flow->check_peak_shape Yes optimize_flow->check_peak_shape troubleshoot_peak Adjust sample solvent, check for overload, add modifiers check_peak_shape->troubleshoot_peak Poor end End: Successful Chiral Separation check_peak_shape->end Good troubleshoot_peak->check_csp

Caption: A logical workflow for troubleshooting common issues in chiral HPLC method development.

References

Technical Support Center: Validating a Stability-Indicating HPLC Method for Imidapril Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating a stability-indicating HPLC method for Imidapril Hydrochloride. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and validation data to assist in overcoming common challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it important for this compound?

A stability-indicating method (SIM) is an analytical procedure used to detect changes in the chemical and physical properties of a drug substance or drug product over time. For this compound, a potent angiotensin-converting enzyme (ACE) inhibitor, a validated stability-indicating HPLC method is crucial to ensure that the analytical procedure can accurately separate the intact drug from its potential degradation products. This is essential for assessing the drug's shelf-life and ensuring its safety and efficacy.

Q2: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies, or stress testing, are performed to intentionally degrade the drug substance. This helps to identify likely degradation products and validate the stability-indicating nature of the HPLC method. Typical stress conditions for this compound include:

  • Acid Hydrolysis: 1 M HCl at 50°C for 50 hours.[1]

  • Base Hydrolysis: 0.1 M NaOH at 50°C for 12 hours.[1]

  • Neutral Hydrolysis: Water at 70°C for 96 hours.[1]

  • Oxidative Degradation: 30% Hydrogen Peroxide (H₂O₂) at room temperature for one month.[1]

  • Thermal Degradation: 70°C for two weeks.[1]

  • Photolytic Degradation: Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light.[1][2][3]

Q3: How do I select an appropriate HPLC column for this compound analysis?

The choice of column is critical for achieving good separation. For this compound and its degradation products, a C18 column is commonly used. A study by Arumugam et al. utilized a C18 Phenomenex Luna column (250 × 4.6 mm i.d., 5 µm particle size) to achieve successful separation.[1][4][5][6][7] The key is to select a column that provides good resolution between the parent drug and all potential degradants.

Q4: What are the acceptance criteria for system suitability in this HPLC method validation?

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria typically include:

  • Resolution (Rs): Greater than 2.0 between all peaks.[1]

  • Tailing Factor (T): Less than 2.0 for all peaks.[1]

  • Theoretical Plates (N): Greater than 3000 for all peaks.[1]

  • Relative Standard Deviation (%RSD) for replicate injections: Not more than 2.0%.

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[2]

  • Acid Degradation: Mix the stock solution with 1 M HCl and heat at 50°C for 50 hours.[1] Neutralize the solution before injection.

  • Base Degradation: Mix the stock solution with 0.1 M NaOH and heat at 50°C for 12 hours.[1] Neutralize the solution before injection.

  • Oxidative Degradation: Treat the stock solution with 30% H₂O₂ and keep it at room temperature for one month.[1]

  • Thermal Degradation: Store the solid drug substance at 70°C for two weeks, then dissolve it in the mobile phase.[1]

  • Photolytic Degradation: Spread a thin layer of the solid drug on a petri dish and expose it to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2][3]

  • Analysis: Analyze the stressed samples using the developed HPLC method and compare the chromatograms with that of an unstressed sample to evaluate the separation of degradation peaks from the main drug peak.

HPLC Method Parameters

A validated method for the analysis of this compound and its degradation products used the following parameters.[1][4][5][6][7]

ParameterSpecification
Column C18 Phenomenex Luna (250 x 4.6 mm, 5 µm)
Mobile Phase A Ammonium-acetate buffer (pH 5)
Mobile Phase B Acetonitrile–methanol (in equal ratio)
Flow Rate 0.8 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time 40 minutes
Elution Mode Gradient

Method Validation Data Summary

The following tables summarize the quantitative data from a validated stability-indicating HPLC method for this compound.

Table 1: System Suitability Parameters

ParameterThis compoundAcceptance Criteria
Resolution (Rs) > 2.0> 2.0
Tailing Factor (T) < 2.0< 2.0
Theoretical Plates (N) > 3000> 3000

Data sourced from a study on the development and validation of a stability-indicating HPLC method for this compound.[1]

Table 2: Linearity, LOD, and LOQ

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Imidapril HCl 5-30> 0.9990.0007340.002446

Data from a study on the simultaneous estimation of this compound and Hydrochlorothiazide by RP-HPLC.[8] Another study on alkaline degradation reported a linearity range of 0.1 to 100 µg/mL and an LOQ of 0.0211 µg/mL for Imidapril.[9]

Table 3: Precision

AnalyteConcentration LevelIntraday Precision (%RSD)Interday Precision (%RSD)Acceptance Criteria (%RSD)
Imidapril HCl Low, Medium, High< 2.0< 2.0≤ 2.0

Precision is determined by analyzing replicate injections of the sample solution, and the %RSD should not exceed 2.0%.[1]

Table 4: Accuracy (% Recovery)

AnalyteSpiked Concentration Level% RecoveryAcceptance Criteria
Imidapril HCl 80%, 100%, 120%98.0% - 102.0%98.0% - 102.0%

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Visualized Workflows

ValidationWorkflow Overall Workflow for HPLC Method Validation MethodDevelopment Method Development & Optimization ForcedDegradation Forced Degradation Studies MethodDevelopment->ForcedDegradation Validation Method Validation (ICH Q2(R1)) ForcedDegradation->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Testing Validation->SystemSuitability Documentation Documentation & Reporting Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LOD_LOQ->Documentation Robustness->Documentation SystemSuitability->Documentation

Caption: Overall Workflow for HPLC Method Validation

ForcedDegradationProcess Forced Degradation Study Process start Prepare Drug Stock Solution acid Acid Hydrolysis (e.g., 1M HCl, 50°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 50°C) start->base oxidative Oxidation (e.g., 30% H2O2, RT) start->oxidative thermal Thermal Stress (e.g., 70°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analyze Analyze Samples by HPLC acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity & Resolution analyze->evaluate

Caption: Forced Degradation Study Process

Troubleshooting Guide

This guide addresses common issues encountered during HPLC analysis in a question-and-answer format.

Problem: High Backpressure

  • Q: My HPLC system is showing unusually high backpressure. What should I do?

    • A: High backpressure is a common issue and can often be resolved systematically.[10] First, check if the pressure is high with and without the column attached. If the pressure drops significantly without the column, the issue is likely with the column itself.

      • Check for a clogged column inlet frit: Reverse flush the column (disconnected from the detector) to clear any particulates.[11]

      • Column Contamination: If the column is contaminated with strongly retained compounds, wash it with a stronger solvent than your mobile phase.[11]

      • If the pressure remains high without the column, check for blockages in the system tubing, injector, or guard column.[10][11]

Problem: Variable Retention Times

  • Q: The retention times for my peaks are shifting between injections. What could be the cause?

    • A: Inconsistent retention times can compromise the reliability of your results.[10] Potential causes include:

      • Leaks: Inspect the entire system for leaks, especially around fittings and seals. Leaks can alter the mobile phase composition and flow rate.[10][12]

      • Mobile Phase Issues: Ensure your mobile phase is properly degassed, as air bubbles in the pump can cause flow rate fluctuations.[10] Also, confirm the mobile phase composition is consistent for each run.[10]

      • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[10][13]

      • Insufficient Equilibration Time: For gradient methods, ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[13]

Problem: Peak Tailing or Fronting

  • Q: My peaks are showing significant tailing/fronting. How can I improve the peak shape?

    • A: Poor peak shape can affect resolution and integration accuracy.

      • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, or by a void in the column packing. Consider using a mobile phase with a different pH or adding a competing base if your analyte is basic. If the problem persists, the column may be degraded and need replacement.

      • Peak Fronting: This is often a sign of column overload. Try reducing the sample concentration or injection volume. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[13]

Problem: Noisy Baseline or Baseline Drift

  • Q: I'm observing a noisy or drifting baseline in my chromatogram. What are the possible causes and solutions?

    • A: A stable baseline is essential for accurate quantification.

      • Noisy Baseline: This can be due to air bubbles in the detector, contaminated mobile phase, or detector lamp issues.[12][14] Ensure proper degassing of the mobile phase, use high-purity solvents, and check the detector lamp's performance.[12][14]

      • Baseline Drift: This is common in gradient elution. However, if it's excessive, it could indicate an unequilibrated column, mobile phase contamination, or temperature fluctuations in the detector.[14] Allow sufficient time for column equilibration and ensure a stable operating temperature.

HPLCTroubleshooting HPLC Troubleshooting Decision Tree Problem Identify HPLC Problem Pressure Pressure Issue? Problem->Pressure PeakShape Peak Shape Issue? Problem->PeakShape RetentionTime Retention Time Variability? Problem->RetentionTime Baseline Baseline Issue? Problem->Baseline HighPressure High Backpressure Pressure->HighPressure Tailing Peak Tailing PeakShape->Tailing Fronting Peak Fronting PeakShape->Fronting CheckLeaks Check for System Leaks RetentionTime->CheckLeaks CheckMobilePhase Check Mobile Phase (Degassing, Composition) RetentionTime->CheckMobilePhase ControlTemp Control Column Temperature RetentionTime->ControlTemp Equilibrate Ensure Proper Equilibration RetentionTime->Equilibrate Noisy Noisy Baseline Baseline->Noisy Drift Baseline Drift Baseline->Drift CheckColumn Disconnect Column. Pressure still high? HighPressure->CheckColumn SystemBlockage Check System for Blockage (Tubing, Injector, etc.) CheckColumn->SystemBlockage Yes ColumnIssue Column Issue CheckColumn->ColumnIssue No ReverseFlush Reverse Flush Column ColumnIssue->ReverseFlush WashColumn Wash with Strong Solvent ColumnIssue->WashColumn AdjustMobilePhase Adjust Mobile Phase pH or Additive Tailing->AdjustMobilePhase CheckColumnVoid Check for Column Void/ Replace Column Tailing->CheckColumnVoid ReduceConcentration Reduce Sample Concentration/ Injection Volume Fronting->ReduceConcentration CheckSolvent Ensure Sample Solvent is Weaker than Mobile Phase Fronting->CheckSolvent DegasMobilePhase Degas Mobile Phase Noisy->DegasMobilePhase CheckDetector Check Detector Lamp/ Clean Flow Cell Noisy->CheckDetector EquilibrateColumn Equilibrate Column Properly Drift->EquilibrateColumn CheckTemp Check for Temperature Fluctuations Drift->CheckTemp

Caption: HPLC Troubleshooting Decision Tree

References

Technical Support Center: Imidapril Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information to reduce variability and troubleshoot common issues encountered during in-vivo experiments involving Imidapril Hydrochloride.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work? this compound is a prodrug that is converted in the liver to its active metabolite, imidaprilat.[1] Imidaprilat is a potent Angiotensin-Converting Enzyme (ACE) inhibitor.[2] It works by blocking the Renin-Angiotensin-Aldosterone System (RAAS), which is a critical regulator of blood pressure.[3][4] By inhibiting ACE, imidaprilat prevents the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor.[5] This leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1][3]

2. What are the primary uses of Imidapril in animal studies? In animal research, Imidapril is frequently used to model the treatment of hypertension, congestive heart failure, and diabetic nephropathy.[6][7][8] It is also investigated for its potential protective effects on the cardiovascular system and kidneys.[3][6]

3. How is this compound metabolized and what are the pharmacokinetic differences across species? After oral administration, imidapril is rapidly absorbed and hydrolyzed in the liver to the active form, imidaprilat.[9] There are significant pharmacokinetic differences between species, which is a critical source of experimental variability. For instance, the plasma half-life of the active metabolite, imidaprilat, is considerably longer in dogs (6.3-9.3 hours) than in rats (0.9-2.3 hours).[10] Peak plasma concentrations of imidaprilat are also reached at different times: 1-2 hours in rats versus 2-6 hours in dogs.[10] Metabolism also differs quantitatively between rats, dogs, and monkeys, although the same metabolites are generally found in all species.[11]

4. How should this compound be prepared and stored? this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] For stock solutions, it is recommended to store them in aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[12] The compound is soluble in DMSO (up to 88 mg/mL) and water.[2][12] Studies have shown that the solid form is sensitive to high temperature and relative humidity, which can accelerate degradation; therefore, it should be stored in tightly closed containers protected from moisture.[13]

Troubleshooting Guide: Reducing Experimental Variability

Q1: I am observing high variability in blood pressure readings between animals in the same treatment group. What are the potential causes?

A1: High variability is a common challenge. Consider the following factors:

  • Animal-Specific Factors:

    • Underlying Health Status: Ensure all animals are healthy and free from underlying conditions, particularly renal impairment, which can significantly alter the drug's half-life and effect.[3][14] Dehydration or hypovolemia can also lead to acute hypotension when using ACE inhibitors.[15]

    • Genetic Variability: Even within the same strain, inter-individual variability in physiological responses can affect experimental outcomes.[16]

  • Experimental Procedure:

    • Dosing Accuracy: Verify the accuracy of your dosing calculations, solution preparation, and administration technique (e.g., oral gavage).

    • Food Intake: The absorption of imidapril can be significantly reduced by a high-fat meal.[5][9] Standardize feeding schedules and ensure animals are fasted for a consistent period before dosing if required by your protocol.

    • Acclimatization & Stress: Ensure animals are properly acclimatized to the housing and experimental procedures (e.g., blood pressure measurement) to minimize stress-induced physiological changes.

  • Drug Stability:

    • Confirm that the this compound solution was freshly prepared or properly stored to prevent degradation.[13]

Q2: Some animals are showing signs of excessive hypotension (e.g., weakness, lethargy). What should I do?

A2: This indicates a potential overdose or heightened sensitivity.

  • Immediate Actions: Monitor the animal closely. If symptoms are severe, treatment should be discontinued until the animal's condition has stabilized.[15] Ensure the animal has access to water and food to manage dehydration, which can exacerbate hypotension.[17]

  • Review Your Protocol:

    • Dosage: The administered dose may be too high for the specific species, strain, or disease model. The recommended starting dose for dogs is typically 0.25 mg/kg once daily.[7][8]

    • Drug Interactions: Concurrent use of other vasodilators, diuretics (like furosemide), or anesthetics can potentiate the hypotensive effects of Imidapril.[17][18] If other drugs are being used, consider potential interactions.

    • Renal Function: Pre-existing renal disease increases the risk of adverse effects.[17] If your model involves kidney disease, a lower starting dose and careful monitoring of renal function (BUN, creatinine) are warranted.[19]

Q3: The therapeutic effect of Imidapril seems lower than expected. What could be the reason?

A3: Insufficient efficacy can stem from several issues:

  • Inadequate Dosing: The dose may be too low. Dose-response studies in rats have shown that the effects are dose-dependent.[20] It may be necessary to titrate the dose upwards. In some dog studies, the dose was doubled from 0.25 mg/kg to 0.5 mg/kg if the clinical response was insufficient.[7]

  • Poor Absorption: As mentioned, co-administration with food can decrease absorption.[5][9] Ensure your administration protocol is optimized for bioavailability.

  • Drug Interactions: Concurrent administration of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) can decrease the antihypertensive effect of ACE inhibitors.[5][17]

  • Measurement Timing: The timing of your endpoint measurement (e.g., blood pressure) is critical. Ensure it aligns with the peak plasma concentration (Tmax) of the active metabolite, imidaprilat, in the species you are studying (see Table 1).

Quantitative Data Summary

Table 1: Interspecies Comparison of Pharmacokinetic Parameters for Imidaprilat (Active Metabolite) after Oral Administration of Imidapril

Parameter Rat Dog Human
Time to Peak Plasma Conc. (Tmax) 1 - 2 hours[10] 2 - 6 hours[10] ~7 hours[9]
Plasma Half-life (t½) 0.9 - 2.3 hours[10] 6.3 - 9.3 hours[10] 7 - 9 hours (initial); >24 hours (terminal)[5][9]
Primary Excretion Route Renal and Biliary[21] Renal and Biliary[21] Renal (~40%) and Hepatobiliary (~50%)[9]

| Protein Binding (Imidaprilat) | Not specified | 53%[15] | 53%[5][9] |

Table 2: Recommended Oral Doses of this compound in Animal Studies

Species Indication Recommended Dose Reference
Dog Congestive Heart Failure 0.25 mg/kg, once daily (may be increased to 0.5 mg/kg if needed) [7]
Dog General Use / Heart Failure 0.25 mg/kg, once daily [8]
Mouse Anticonvulsant Activity Study 0.65 mg/kg and 2.6 mg/kg [22]

| Rat | Myocardial Ischemia Study (Idrapril) | 0.1 - 50 µg/mL (in perfusate) |[20] |

Note: Doses can vary significantly based on the disease model, animal strain, and experimental endpoint. The listed values should be used as a starting point for dose-ranging studies.

Experimental Protocols & Methodologies

Protocol: Oral Administration and Plasma Sample Collection for Pharmacokinetic Analysis

This protocol provides a generalized methodology. Researchers must adapt it to their specific animal model and institutional (IACUC) guidelines.

  • Animal Acclimatization: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment.

  • Fasting: To ensure consistent absorption, fast animals overnight (e.g., 12 hours) before drug administration, while allowing free access to water.[5][9]

  • Drug Preparation:

    • Calculate the required amount of this compound based on the mean body weight of the treatment group and the target dose (e.g., mg/kg).

    • Dissolve the powder in a suitable vehicle (e.g., sterile water, 0.5% carboxymethyl cellulose). Ensure the compound is fully dissolved. A fresh solution should be prepared daily.[2][12]

  • Administration:

    • Accurately weigh each animal immediately before dosing.

    • Administer the calculated volume of the Imidapril solution via oral gavage. Administer an equivalent volume of the vehicle to the control group.

  • Blood Sample Collection:

    • Collect blood samples at predetermined time points based on the known pharmacokinetics of the species (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Use an appropriate collection site (e.g., tail vein, saphenous vein) and tube containing an anticoagulant (e.g., EDTA).

    • Process the blood by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • The concentration of imidapril and its active metabolite, imidaprilat, in plasma can be quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[23][24][25] This often involves solid-phase extraction followed by analysis, sometimes with fluorescent labeling to enhance sensitivity.[24]

Visualizations: Pathways and Workflows

RAAS_Pathway cluster_system Renin-Angiotensin-Aldosterone System (RAAS) cluster_drug Drug Intervention cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Imidaprilat Imidaprilat (Active Metabolite) Imidaprilat->Angiotensin_I INHIBITS ACE Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Mechanism of action of Imidapril via inhibition of the RAAS pathway.

Experimental_Workflow start Start: Hypothesis acclimatization 1. Animal Acclimatization (≥ 1 week) start->acclimatization baseline 2. Baseline Measurements (e.g., Body Weight, Blood Pressure) acclimatization->baseline randomization 3. Randomization into Groups (Control, Vehicle, Treatment) baseline->randomization dosing 4. Drug Administration (Imidapril HCl or Vehicle) randomization->dosing monitoring 5. Post-Dose Monitoring (Clinical Signs, Adverse Effects) dosing->monitoring sampling 6. Sample Collection (Blood, Urine, Tissues at defined time points) monitoring->sampling analysis 7. Sample & Data Analysis (e.g., HPLC, Statistical Tests) sampling->analysis end End: Conclusion analysis->end

Caption: General experimental workflow for an in-vivo study with Imidapril.

Troubleshooting_Variability start High Variability Observed in Endpoint Measurement cat1 Check Dosing Procedure start->cat1 cat2 Review Animal Factors start->cat2 cat3 Evaluate Measurement Protocol start->cat3 q1a Correct Dose Calculation? cat1->q1a Yes q1b Consistent Administration? q1a->q1b Yes q1a->cat2 Yes fix1 Action: Recalculate & Verify q1a->fix1 No q1c Drug Solution Stable? q2a Standardized Diet/Fasting? cat2->q2a Yes q2b Consistent Health Status? q2a->q2b Yes q2a->cat3 Yes fix2 Action: Standardize Feeding Schedule q2a->fix2 No q2c Minimal Stress? q3a Timing Matches PK Profile? cat3->q3a Yes q3b Calibrated Equipment? q3a->q3b Yes fix3 Action: Adjust Timing Based on Tmax q3a->fix3 No

Caption: A logical flowchart for troubleshooting high variability in results.

References

Validation & Comparative

Imidapril Hydrochloride vs. Enalapril: A Comparative Analysis of Cough Induction in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the cardiovascular field, the selection of an angiotensin-converting enzyme (ACE) inhibitor often involves a careful consideration of its efficacy-to-side-effect profile. Among the most common and disruptive side effects of this class of drugs is a persistent dry cough. This guide provides an objective comparison of the cough-inducing effects of two prominent ACE inhibitors, imidapril hydrochloride and enalapril, supported by experimental data from both clinical and preclinical research models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on the incidence of cough associated with imidapril and enalapril.

Table 1: Incidence of Cough in Human Clinical Trials (Crossover Studies)

StudyNumber of PatientsTreatment Duration (per drug)Incidence of Cough with ImidaprilIncidence of Cough with Enalaprilp-value
Boonyapisit W, et al. (2010)[1]1194 weeks44%66%0.0014
Nishino T, et al. (1999)[2]48912 weeks15.2%38.6%< 0.001

Table 2: Effects on Cough Induction in a Guinea Pig Model

StudyAnimal ModelTreatmentOutcome on Citric Acid-Induced Cough
Kase Y, et al. (1998)Guinea PigImidapril, Enalaprilat, LisinoprilImidapril showed no significant enhancement of cough, while enalaprilat and lisinopril did.

Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs

This model is a standard preclinical method for evaluating the tussive effects of various compounds, including ACE inhibitors.

Objective: To assess the potential of imidapril and enalapril to enhance the cough reflex in a controlled animal model.

Methodology:

  • Animal Model: Male Hartley guinea pigs are used for the study.

  • Acclimatization: Animals are acclimatized to the experimental conditions for a set period before the commencement of the study.

  • Drug Administration: Guinea pigs are treated orally with either imidapril, enalapril, or a vehicle control for a predetermined number of consecutive days.

  • Cough Induction: On the final day of treatment, the animals are placed in a whole-body plethysmography chamber. They are then exposed to an aerosolized solution of citric acid (e.g., 0.1 M) for a fixed duration (e.g., 10 minutes) to induce coughing.[2]

  • Cough Assessment: The number of coughs is recorded by a trained observer or using a specialized sound-recording and analysis system during the exposure period.[2] A cough is characterized as a forceful expiratory effort accompanied by a typical cough sound.

  • Data Analysis: The mean number of coughs in each treatment group is calculated and compared using appropriate statistical methods to determine if there is a significant difference between the groups.

Signaling Pathways and Experimental Workflow

ACE Inhibitor-Induced Cough Signaling Pathway

The primary mechanism underlying ACE inhibitor-induced cough is the accumulation of bradykinin and substance P in the respiratory tract.[3] ACE is responsible for the degradation of these inflammatory mediators. Inhibition of ACE leads to their increased local concentrations, which in turn sensitize sensory C-fibers in the airways, triggering the cough reflex.

ACE_Cough_Pathway ACEi ACE Inhibitor (Imidapril/Enalapril) ACE Angiotensin-Converting Enzyme (ACE) ACEi->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Degrades Inactive Inactive Peptides Bradykinin->Inactive Sensory_Nerves Airway Sensory C-Fibers Bradykinin->Sensory_Nerves Sensitizes Cough Cough Reflex Sensory_Nerves->Cough Triggers Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Cough Assessment cluster_analysis Data Analysis Animal_Selection Select Guinea Pigs Acclimatization Acclimatize Animals Animal_Selection->Acclimatization Grouping Randomize into Groups (Vehicle, Imidapril, Enalapril) Acclimatization->Grouping Drug_Admin Daily Oral Administration Grouping->Drug_Admin Plethysmography Place in Plethysmography Chamber Drug_Admin->Plethysmography Citric_Acid Expose to Citric Acid Aerosol Plethysmography->Citric_Acid Cough_Recording Record Number of Coughs Citric_Acid->Cough_Recording Stats Statistical Comparison of Groups Cough_Recording->Stats Conclusion Draw Conclusions Stats->Conclusion

References

Imidapril Hydrochloride vs. Lisinopril: A Comparative Analysis of Reno-protective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The prevention of renal damage, particularly in the context of diabetes and hypertension, is a critical therapeutic goal. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of reno-protective therapy. This guide provides a comparative overview of two prominent ACE inhibitors, Imidapril Hydrochloride and Lisinopril, focusing on their efficacy in preventing renal damage.

Mechanism of Action: The Role of ACE Inhibition in Renal Protection

Imidapril and lisinopril are both potent inhibitors of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II contributes to renal damage through several mechanisms, including systemic hypertension, increased intraglomerular pressure, and the stimulation of pro-inflammatory and pro-fibrotic signaling pathways.

By inhibiting ACE, both imidapril and lisinopril reduce the levels of angiotensin II, leading to vasodilation of the efferent arterioles of the glomerulus. This action lowers intraglomerular pressure, a key factor in the pathogenesis of diabetic nephropathy and other proteinuric kidney diseases. Furthermore, the inhibition of angiotensin II can suppress the expression of pro-fibrotic factors like transforming growth factor-beta 1 (TGF-β1) and pro-inflammatory chemokines such as monocyte chemoattractant protein-1 (MCP-1), thereby mitigating glomerular and tubulointerstitial fibrosis.[1][2][3][4]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibitors ACE Inhibitors cluster_Effects Pathophysiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Efferent Arteriole) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone TGF_beta TGF-β1 Upregulation Angiotensin_II->TGF_beta MCP_1 MCP-1 Upregulation Angiotensin_II->MCP_1 Renin Renin ACE ACE Imidapril Imidapril Imidapril->ACE Inhibit Lisinopril Lisinopril Lisinopril->ACE Inhibit Renal_Damage Renal Damage (Proteinuria, Fibrosis) Vasoconstriction->Renal_Damage Aldosterone->Renal_Damage TGF_beta->Renal_Damage MCP_1->Renal_Damage

Figure 1. Signaling pathway of ACE inhibitors in preventing renal damage.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the reno-protective effects of this compound and lisinopril from preclinical and clinical studies.

Table 1: Preclinical Data in Animal Models of Renal Damage
ParameterAnimal ModelDrug & DosageDurationKey FindingsReference
Urinary Albumin Excretion Streptozotocin-induced diabetic miceImidapril (1 and 5 mg/kg/day)28 daysDose-dependently inhibited urinary albumin excretion to a similar extent as captopril.[5]
TGF-β1 mRNA Expression 5/6 nephrectomized ratsImidapril10 weeksSignificantly reduced the enhanced glomerular expression of TGF-β1 and collagen IV mRNA, and prevented proteinuria and glomerulosclerosis.[1][3]
Proteinuria & Glomerular Injury Obese Dahl salt-sensitive ratsLisinopril (20 mg/kg/day)4 weeksPrevented renal hyperfiltration and reduced glomerular injury, proteinuria, and renal inflammation independent of blood pressure lowering.[6]
Renal Oxidative Injury L-NAME-induced hypertensive ratsLisinopril (10 mg/kg/day)14 daysAttenuated renal oxidative injury.[7]
Table 2: Clinical Data in Patients with Diabetic Nephropathy
ParameterStudy PopulationDrug & DosageDurationKey FindingsReference
Urinary Albumin Excretion (UAE) Hypertensive, type 2 diabetic patients with microalbuminuriaImidapril (10-20 mg/day)24 weeksSignificantly reduced UAE by 42%, which was more pronounced than the 29% reduction with ramipril, despite equivalent blood pressure lowering.[8]
Urinary Albumin Excretion (UAE) Type 1 diabetic patients with micro- or macroalbuminuriaImidapril (5 mg/day)~1.48 yearsSignificantly decreased UAE.[9]
Proteinuria Type 2 diabetic patients with nephropathy (stages 3-5)Lisinopril (mean dose 9.2 mg/day)12 monthsProteinuria decreased from 410 ± 662 mg/24h to 270 ± 389 mg/24h.[2][4]
Creatinine Clearance Type 2 diabetic patients with nephropathy (stages 3-5)Lisinopril (mean dose 9.2 mg/day)12 monthsCreatinine clearance increased from 61 ± 26 to 77 ± 41 ml/min.[2][4]
Urinary MCP-1 Levels Type 2 diabetic patients with nephropathy (stages 3-5)Lisinopril (mean dose 9.2 mg/day)12 monthsUrinary MCP-1 levels decreased from 0.456 ± 0.22 ng/mg creatinine to 0.08 ± 0.096 ng/mg creatinine.[2][4]
Urinary Albumin Excretion Rate (UAER) Type 1 diabetic patients with nephropathyLisinopril (20, 40, and 60 mg/day)2 months per doseLisinopril 40 mg/day provided a further 23% reduction in UAER compared to 20 mg/day. 60 mg/day offered no additional benefit.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of experimental data. Below are summaries of the protocols from key studies cited in this guide.

Imidapril Preclinical Study Protocol (Streptozotocin-induced Diabetic Mice)
  • Animal Model: C57Bl/6 mice were induced with diabetes via a single intravenous injection of streptozotocin (200 mg/kg).[5]

  • Treatment Groups: Diabetic mice were randomized to receive either vehicle, imidapril (1 and 5 mg/kg), or captopril (10 and 50 mg/kg) by oral gavage daily for 28 days.[5]

  • Key Parameters Measured: Blood pressure, renal ACE activity, urinary albumin excretion, creatinine clearance, and renal hypertrophy were assessed.[5]

  • Histology: Immunohistochemical localization of ACE in the kidney was performed.[5]

Lisinopril Clinical Study Protocol (Diabetic Nephropathy)
  • Study Population: 22 patients with type 2 diabetes and diabetic nephropathy (stages 3-5).[2][4]

  • Treatment: Patients were treated with lisinopril at a dose ranging from 5 mg to a maximum of 20 mg per day for 12 months. The mean daily dose was 9.2 ± 2.1 mg.[2][4]

  • Key Parameters Measured: 24-hour proteinuria, creatinine clearance, and urinary MCP-1 levels were assessed at baseline and after 12 months of continuous therapy.[2][4]

  • Statistical Analysis: Changes in parameters from baseline to 12 months were evaluated, and correlations between the change in urinary MCP-1 and the change in proteinuria were analyzed.[2][4]

cluster_Preclinical Preclinical Experimental Workflow Animal_Model Induce Renal Damage in Animal Model (e.g., STZ-induced diabetes, 5/6 nephrectomy) Randomization Randomize Animals into Treatment Groups Animal_Model->Randomization Treatment Administer Investigational Drug (e.g., Imidapril) and Control (Vehicle/Comparator) Randomization->Treatment Monitoring Monitor Physiological Parameters (e.g., Blood Pressure, Body Weight) Treatment->Monitoring Sample_Collection Collect Urine and Blood Samples Monitoring->Sample_Collection Euthanasia Euthanize Animals and Harvest Kidneys Sample_Collection->Euthanasia Analysis Analyze Renal Function Markers, Gene Expression, and Perform Histopathology Euthanasia->Analysis Data_Interpretation Interpret Data and Assess Reno-protective Efficacy Analysis->Data_Interpretation

Figure 2. Generalized preclinical experimental workflow for assessing reno-protective drugs.

Conclusion

The available evidence from individual preclinical and clinical studies suggests that both this compound and lisinopril are effective in mitigating renal damage, primarily through their shared mechanism of ACE inhibition. Both drugs have been shown to reduce proteinuria, a key marker of kidney damage. Mechanistically, their reno-protective effects are attributed to the reduction of intraglomerular pressure and the inhibition of pro-inflammatory and pro-fibrotic pathways mediated by angiotensin II.

While the data for imidapril indicates a potent anti-proteinuric effect, potentially greater than that of ramipril, and a significant impact on TGF-β1 expression, the clinical data for lisinopril is more extensive, demonstrating improvements in creatinine clearance and a reduction in the inflammatory marker MCP-1 in patients with diabetic nephropathy.

The absence of direct comparative trials between imidapril and lisinopril makes it challenging to definitively conclude the superiority of one agent over the other in the prevention of renal damage. Future head-to-head clinical trials are warranted to provide a clearer understanding of their comparative efficacy and to guide optimal therapeutic choices for patients at risk of renal disease progression. Researchers and drug development professionals should consider the distinct evidence base for each compound when designing future studies in the field of reno-protection.

References

Imidapril Hydrochloride vs. Benazepril: A Head-to-Head Comparison in Canine Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the field of veterinary cardiology, the selection of an appropriate angiotensin-converting enzyme (ACE) inhibitor is a critical step in the management of canine congestive heart failure (CHF). Among the available options, imidapril hydrochloride and benazepril are two commonly utilized prodrugs that are metabolized into their active forms to exert their therapeutic effects. This guide provides a detailed, data-driven comparison of these two ACE inhibitors, drawing upon available clinical trial data to inform preclinical and clinical research decisions.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Both imidapril and benazepril are potent and selective inhibitors of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. In heart failure, the RAAS is pathologically activated, leading to vasoconstriction, sodium and water retention, and adverse cardiac remodeling. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a decrease in cardiac preload and afterload, thereby alleviating the clinical signs of heart failure.

cluster_0 The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Heart_Failure_Pathophysiology Adverse Cardiac Remodeling Increased Preload & Afterload Vasoconstriction->Heart_Failure_Pathophysiology Na_H2O_Retention->Heart_Failure_Pathophysiology Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitors Imidapril & Benazepril ACE_Inhibitors->ACE Inhibition

Diagram 1: Simplified RAAS pathway and the point of intervention for ACE inhibitors.

Head-to-Head Clinical Efficacy and Safety: The EFFIC Study

A key multicenter, prospective, randomized, parallel-group study, known as the EFFIC study, directly compared the clinical efficacy and safety of imidapril and benazepril in dogs with mild to severe congestive heart failure.[1][2]

Experimental Protocol: EFFIC Study

The EFFIC study was a good clinical practice-compliant trial conducted in 20 locations across France, Belgium, and Germany.[1][2]

cluster_1 EFFIC Study Experimental Workflow Start Enrollment: 142 client-owned dogs with mild to severe CHF (NYHA Stage II-IV) Randomization Randomization Start->Randomization Group_I Imidapril Group (n=71) 0.25 mg/kg once daily (can be doubled to 0.5 mg/kg) Randomization->Group_I Group_B Benazepril Group (n=71) 0.25 mg/kg once daily (can be doubled to 0.5 mg/kg) Randomization->Group_B Treatment 84-day Treatment Period with follow-up evaluations Group_I->Treatment Group_B->Treatment Endpoint Primary Efficacy Criteria: - Evolution of NYHA Stage - 'Functional Signs' Score Treatment->Endpoint

Diagram 2: Experimental workflow of the EFFIC study.

A total of 142 client-owned dogs with congestive heart failure (New York Heart Association [NYHA] stage II to IV) were enrolled. The dogs were randomized into two groups and treated for 84 days. One group received imidapril, and the other received benazepril as a positive control. Both drugs were administered at a dose of 0.25 mg/kg once daily, with the option to double the dose to 0.5 mg/kg if deemed clinically necessary. Concomitant treatments for pulmonary edema, ascites, and arrhythmias were permitted. The primary efficacy criteria were the evolution of the NYHA stage and a "functional signs" score.[1][2]

Efficacy and Safety Data

The EFFIC study concluded that imidapril is as efficacious and safe as benazepril.[1][2] The success rate in the imidapril group was 66%, compared to 68% in the benazepril group; this difference was not statistically significant.[1][2]

ParameterThis compoundBenazeprilStatistical Significance
Success Rate 66%68%Not Statistically Significant
Adverse Events 35 dogs experienced at least one adverse event35 dogs experienced at least one adverse eventNot Statistically Significant
Serious Adverse Events 9 dogs experienced at least one serious adverse event9 dogs experienced at least one serious adverse eventNot Statistically Significant

Table 1: Comparison of Efficacy and Safety from the EFFIC Study [1][2]

Supporting Experimental Data

While the EFFIC study provides a direct comparison, other studies offer further insight into the individual performance of each drug.

Hemodynamic Effects of Benazepril

In a study on anesthetized dogs with acute ischemic left ventricular failure, the active metabolite of benazepril, benazeprilat, was shown to have beneficial hemodynamic effects. Administration of benazeprilat (30 micrograms/kg, IV) led to a reduction in left ventricular end-diastolic pressure (LVEDP) and total peripheral resistance, while maintaining cardiac output.[3] A study in conscious normotensive dogs demonstrated that oral administration of benazepril (1-10 mg/kg) reduced blood pressure in a dose-dependent manner, with a slower onset and longer duration of action compared to captopril.[4]

Clinical Performance of Benazepril in Long-Term Studies

A large-scale, multicenter, placebo-controlled study (the BENCH study) evaluated the long-term administration of benazepril in dogs with heart failure. The mean survival time for dogs treated with benazepril was significantly longer (428 days) compared to the placebo group (158 days).[5] Benazepril also improved exercise tolerance and the global clinical condition.[5] Furthermore, long-term therapy with benazepril was well-tolerated, with fewer biochemical disturbances (such as increases in plasma urea or creatinine) compared to placebo.[5][6]

Comparative Data for Imidapril

A study comparing imidapril to another ACE inhibitor, enalapril, in dogs with naturally acquired heart failure found that imidapril was as effective as enalapril. After 12 months of treatment, both groups showed similar improvements in quality of life scores and survival times.[7][8] The responder rate after 3 months was 61% in the imidapril group and 52% in the enalapril group.[7][8]

Conclusion

Based on the available direct comparative data from the EFFIC study, this compound and benazepril demonstrate comparable efficacy and safety profiles in the management of canine congestive heart failure.[1][2] The choice between these two ACE inhibitors may, therefore, be guided by other factors such as availability, cost, and clinician experience. Further research providing more granular, quantitative, head-to-head data on hemodynamic and neurohormonal parameters would be beneficial for a more in-depth differentiation between these two therapeutic agents.

References

Differential Effects of Imidapril Hydrochloride and Captopril on Bradykinin Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Imidapril Hydrochloride and Captopril, focusing on their differential effects on bradykinin levels. The information is supported by experimental data and is intended to inform research and development in the field of pharmacology and cardiovascular therapeutics.

Introduction

Imidapril and Captopril are both angiotensin-converting enzyme (ACE) inhibitors widely used in the management of hypertension and heart failure. Their primary mechanism of action involves the inhibition of ACE, which leads to reduced production of the vasoconstrictor angiotensin II. However, ACE, also known as kininase II, is responsible for the degradation of the potent vasodilator bradykinin. Consequently, ACE inhibitors increase the local concentration of bradykinin, which contributes to their therapeutic effects but is also implicated in side effects such as a dry, persistent cough. Interestingly, clinical and preclinical evidence suggests that not all ACE inhibitors affect bradykinin levels to the same extent. This guide specifically compares Imidapril and Captopril in this regard.

Mechanism of Action: ACE Inhibition and the Kallikrein-Kinin System

ACE inhibitors exert their effects by blocking the renin-angiotensin-aldosterone system (RAAS) and potentiating the kallikrein-kinin system. In the RAAS, ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting this step, ACE inhibitors lead to vasodilation and a decrease in blood pressure. Simultaneously, the inhibition of kininase II (ACE) activity leads to an accumulation of bradykinin. Bradykinin, a potent vasodilator, acts on B2 receptors to stimulate the release of nitric oxide and prostacyclin, further contributing to the antihypertensive effect. This dual mechanism is a hallmark of ACE inhibitors.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kallikrein-Kinin System (KKS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts AT1R AT1 Receptor AngiotensinII->AT1R activates Renin Renin Renin->AngiotensinI ACE ACE (Kininase II) ACE->AngiotensinII InactiveFragments Inactive Fragments ACE->InactiveFragments Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction Kininogen High Molecular Weight Kininogen Bradykinin Bradykinin Kininogen->Bradykinin cleaves Bradykinin->InactiveFragments degrades B2R B2 Receptor Bradykinin->B2R activates Kallikrein Kallikrein Kallikrein->Bradykinin Vasodilation Vasodilation NO & PGI2 Release B2R->Vasodilation ACE_Inhibitors Imidapril / Captopril ACE_Inhibitors->ACE inhibit

Diagram 1: Mechanism of ACE Inhibitors on RAAS and KKS.

Comparative Efficacy on Bradykinin Accumulation

A key differentiator among ACE inhibitors is their relative potency in inhibiting the hydrolysis of bradykinin versus angiotensin I. An in vitro study by Sasaguri and colleagues using purified canine lung ACE demonstrated that different ACE inhibitors possess varying potencies in this regard. Their findings indicated that the accumulation of bradykinin, relative to the inhibition of angiotensin II formation, was significantly less with imidaprilat (the active metabolite of Imidapril) compared to captopril. This suggests a higher selectivity of imidaprilat for the angiotensin I binding site over the bradykinin binding site of the ACE enzyme.

This differential effect on bradykinin accumulation is believed to be a contributing factor to the observed differences in the side-effect profiles of these drugs, particularly the incidence of ACE inhibitor-induced cough. A clinical study comparing Imidapril and Captopril in patients with essential hypertension reported a significantly lower incidence of cough in the Imidapril group.

Table 1: Comparative Data on Imidapril and Captopril

ParameterImidaprilCaptoprilReference
Bradykinin Accumulation (in vitro) Significantly lower relative to Angiotensin II inhibitionHigher relative to Angiotensin II inhibitionSasaguri et al.
Incidence of Cough (Clinical Study) 13.8%35.7%Huang et al., 2001

Note: Specific quantitative data from the in vitro study by Sasaguri et al. comparing the IC50 values for bradykinin hydrolysis were not publicly available in the searched literature.

Experimental Protocols

To assess the differential effects of ACE inhibitors on bradykinin levels, a combination of in vitro and in vivo experimental models are typically employed. Below is a representative experimental protocol for an in vitro study.

In Vitro Assay of ACE Inhibition and Bradykinin Hydrolysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of Imidaprilat and Captopril for the hydrolysis of angiotensin I and bradykinin by purified ACE.

Materials:

  • Purified Angiotensin-Converting Enzyme (e.g., from rabbit lung)

  • Angiotensin I (substrate)

  • Bradykinin (substrate)

  • Imidaprilat (test compound)

  • Captopril (reference compound)

  • Fluorogenic substrate for ACE (e.g., Abz-Gly-p-Phe(NO2)-Pro-OH) for a continuous assay, or HPLC for endpoint analysis of substrate cleavage.

  • Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2)

Procedure:

  • Enzyme Preparation: A stock solution of purified ACE is prepared in the assay buffer.

  • Inhibitor Preparation: Serial dilutions of Imidaprilat and Captopril are prepared in the assay buffer.

  • Assay for Angiotensin I Hydrolysis:

    • In a multi-well plate, the ACE solution is pre-incubated with varying concentrations of the inhibitors (Imidaprilat or Captopril) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the angiotensin I substrate.

    • The reaction is allowed to proceed for a set duration and then stopped (e.g., by adding a strong acid or by heat inactivation).

    • The amount of angiotensin II produced is quantified using a suitable method, such as High-Performance Liquid Chromatography (HPLC).

  • Assay for Bradykinin Hydrolysis:

    • The same procedure as for angiotensin I is followed, but with bradykinin as the substrate.

    • The amount of intact bradykinin remaining or the amount of cleavage products is quantified by HPLC.

  • Data Analysis:

    • The percentage of ACE inhibition for each inhibitor concentration is calculated relative to a control without any inhibitor.

    • The IC50 values for the inhibition of both angiotensin I and bradykinin hydrolysis are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • A selectivity ratio (IC50 for bradykinin hydrolysis / IC50 for angiotensin I hydrolysis) is calculated for each inhibitor. A higher ratio indicates greater selectivity for inhibiting angiotensin I conversion over bradykinin degradation.

G Start Start Prepare_Reagents Prepare Reagents: - Purified ACE - Substrates (Ang I, Bradykinin) - Inhibitors (Imidaprilat, Captopril) Start->Prepare_Reagents Pre_incubation Pre-incubate ACE with varying concentrations of inhibitors Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate reaction by adding substrate Pre_incubation->Initiate_Reaction Stop_Reaction Stop reaction after a defined time Initiate_Reaction->Stop_Reaction Quantification Quantify substrate/product (e.g., via HPLC) Stop_Reaction->Quantification Data_Analysis Calculate % inhibition and determine IC50 values Quantification->Data_Analysis Calculate_Selectivity Calculate Selectivity Ratio: (IC50 Bradykinin / IC50 Ang I) Data_Analysis->Calculate_Selectivity End End Calculate_Selectivity->End

Diagram 2: In Vitro Experimental Workflow for ACE Inhibition Assay.

Conclusion

Both Imidapril and Captopril are effective ACE inhibitors, but they exhibit differential effects on bradykinin metabolism. In vitro evidence strongly suggests that Imidaprilat, the active form of Imidapril, is more selective for inhibiting the conversion of angiotensin I to angiotensin II, with a lesser impact on the degradation of bradykinin compared to Captopril. This biochemical difference likely underlies the clinical observation of a lower incidence of cough associated with Imidapril therapy. For researchers and drug development professionals, this highlights the potential for designing ACE inhibitors with improved side-effect profiles by optimizing their selectivity for different ACE substrates. Further in vivo studies directly measuring plasma and tissue bradykinin levels after administration of these drugs would be valuable to confirm these findings.

Comparing the impact of Imidapril Hydrochloride and other ACE inhibitors on myocardial remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myocardial remodeling, a key pathophysiological process in the progression of heart failure, involves complex structural and functional changes in the heart muscle. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, primarily through their ability to mitigate this adverse remodeling. This guide provides a comparative analysis of Imidapril Hydrochloride and other prominent ACE inhibitors—namely Ramipril, Enalapril, and Lisinopril—on their impact on myocardial remodeling, supported by experimental data and detailed methodologies.

Quantitative Comparison of Effects on Myocardial Remodeling

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the effects of Imidapril and other ACE inhibitors on key parameters of myocardial remodeling.

Table 1: Comparison of Imidapril and Ramipril in a Rat Model of Myocardial Infarction [1]

ParameterNontreated MIRamipril (1 mg/kg/day)Imidapril (1 mg/kg/day)
Moderate MI Group
Fibrosis Area (%)High (exact value not specified)ReducedSignificantly more reduced than Ramipril
Collagen AccumulationSevereReducedSuperior reduction compared to Ramipril
Large MI Group
Fibrosis Area (%)High (exact value not specified)ReducedSignificantly more reduced than Ramipril
Collagen AccumulationSevereReducedSuperior reduction compared to Ramipril

Note: The study indicates a superior effect of Imidapril over Ramipril in preventing ventricular remodeling characterized by fibrosis and collagen accumulation, even at a low dose that did not significantly affect systemic blood pressure.[1]

Table 2: Comparison of Imidapril and Enalapril on Plasma Matrix Metalloproteinase (MMP) Activity in Patients with Acute Myocardial Infarction (AMI) [2]

ParameterImidapril Group (n=35)Enalapril Group (n=35)P-value
Change in LVEDVI (mL/m²) from day 14 to 6 monthsNot specifiedNot specifiedNo significant difference
Change in LVEF (%) from day 14 to 6 monthsNot specifiedNot specifiedNo significant difference
Plasma MMP-2 activity at day 14 vs. day 1Significantly decreasedSignificantly decreasedNo significant difference
Plasma MMP-9 activity at day 14 vs. day 1Significantly decreasedSignificantly decreasedNo significant difference
Plasma MMP-9 activity at 6 months vs. day 1Significantly decreasedSignificantly decreasedNo significant difference

LVEDVI: Left Ventricular End-Diastolic Volume Index; LVEF: Left Ventricular Ejection Fraction. This study demonstrates that Imidapril and Enalapril have similar inhibitory effects on plasma MMP activities and comparable efficacy in attenuating left ventricular remodeling in patients post-AMI.[2]

Table 3: Effects of Lisinopril on Myocardial Fibrosis in Hypertensive Patients [3][4]

ParameterBaselineAfter 1 Year of Lisinopril Treatment
Left Ventricular Mass Index (LVMI) (g/m²)142 ± 35121 ± 34 (15% reduction, P<0.001)

Note: This data is from a study on hypertensive renal transplant recipients and shows a significant reduction in LVMI with Lisinopril treatment.[4] A systematic review of studies on ACE inhibitors also highlighted a significant reduction in serum markers of collagen synthesis (PIIIP and PIP) with their use, with one study showing a decrease in PIIIP from 10.08 ± 0.48 to 4.82 ± 0.56 ng/ml and PIP from 139 ± 6 to 111 ± 5 μg/ml with Lisinopril in hypertensive patients[5].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for some of the key studies cited.

Imidapril vs. Ramipril in a Rat Model of Myocardial Infarction[1]
  • Animal Model: Male Sprague-Dawley rats were used. Myocardial infarction (MI) was induced by ligating the left anterior descending coronary artery. Two models were created: a moderate MI group (ligation of the middle portion of the artery) and a large MI group (ligation of the proximal portion of the artery).

  • Drug Administration: Animals were divided into three subgroups for both moderate and large MI models: a nontreated group, a Ramipril group (1 mg/kg daily), and an Imidapril group (1 mg/kg daily). The drugs were administered for 28 days post-MI.

  • Assessment of Myocardial Remodeling:

    • Fibrosis and Collagen Accumulation: The hearts were excised after 28 days for histological analysis. The specific methods for quantifying fibrosis and collagen accumulation were not detailed in the abstract but would typically involve staining techniques like Picrosirius Red or Masson's trichrome followed by quantitative image analysis.

Imidapril vs. Enalapril in Patients with Acute Myocardial Infarction[2]
  • Study Design: A randomized, comparative study involving 70 patients with AMI who underwent primary percutaneous coronary intervention.

  • Drug Administration: Patients were randomly assigned to receive either Imidapril (n=35) or Enalapril (n=35). The specific dosages were not detailed in the abstract.

  • Assessment of Myocardial Remodeling and MMP Activity:

    • Left Ventricular Remodeling: Left ventriculography was performed at day 14 (acute phase) and 6 months (chronic phase) to measure the left ventricular end-diastolic volume index (LVEDVI) and ejection fraction (LVEF).

    • MMP Activity: Plasma levels of MMP-2 and MMP-9 were measured using zymography at day 1, day 14, and 6 months.

Lisinopril in Hypertensive Renal Transplant Recipients[4]
  • Study Design: A prospective, randomized, double-blind study.

  • Participants: 154 renal transplant recipients with hypertension.

  • Drug Administration: Patients were randomized to receive either 10 mg of Lisinopril or 30 mg of controlled-release nifedipine once daily for one year.

  • Assessment of Myocardial Remodeling:

    • Echocardiography: Echocardiographic data was collected at 2 and 12 months post-transplant to determine the Left Ventricular Mass Index (LVMI).

Signaling Pathways and Experimental Workflow

The therapeutic effects of ACE inhibitors on myocardial remodeling are mediated through complex signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for studying these effects.

Signaling_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_Downstream Downstream Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R TGFb TGF-β Activation AT1R->TGFb MMPs MMP Activation AT1R->MMPs Hypertrophy Cardiomyocyte Hypertrophy AT1R->Hypertrophy ACE ACE ACEi ACE Inhibitors (Imidapril, etc.) ACEi->ACE Remodeling Adverse Myocardial Remodeling ACEi->Remodeling Inhibition Renin Renin Fibroblast Fibroblast Proliferation & Collagen Synthesis TGFb->Fibroblast Fibroblast->Remodeling Hypertrophy->Remodeling Experimental_Workflow cluster_Model Model & Treatment cluster_Assessment Assessment of Myocardial Remodeling cluster_Analysis Data Analysis AnimalModel Induce Myocardial Infarction (e.g., LAD Ligation in Rats) Randomization Randomize into Groups: - Vehicle Control - Imidapril - Other ACE Inhibitor AnimalModel->Randomization Treatment Chronic Drug Administration (e.g., 4-8 weeks) Randomization->Treatment Echocardiography Echocardiography (LVMI, LVEF) Treatment->Echocardiography Histology Histological Analysis (Fibrosis, Collagen - Picrosirius Red) Treatment->Histology Molecular Molecular Analysis (Gene/Protein Expression of TGF-β, MMPs) Treatment->Molecular Data Quantitative Data Collection & Statistical Comparison Echocardiography->Data Histology->Data Molecular->Data

References

Cross-Reactivity of Imidapril Hydrochloride in ACE Inhibitor Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Imidapril Hydrochloride in immunoassays designed for other widely used Angiotensin-Converting Enzyme (ACE) inhibitors, namely Enalapril, Lisinopril, and Ramipril. Due to a lack of direct experimental data on the cross-reactivity of Imidapril in assays for other ACE inhibitors in publicly available literature, this guide focuses on a qualitative comparison based on structural similarities and provides a standardized experimental protocol for researchers to conduct their own cross-reactivity studies.

Introduction to ACE Inhibitors and Immunoassays

Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs primarily used to treat hypertension and heart failure.[1][2] They act by inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for regulating blood pressure.[1][3] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common methods for the quantitative determination of drugs and their metabolites in biological samples. For small molecules like ACE inhibitors, a competitive ELISA format is typically employed.[4] In this format, the drug in the sample competes with a labeled version of the drug for a limited number of antibody binding sites.[4] The signal produced is inversely proportional to the concentration of the drug in the sample.

Structural Comparison of ACE Inhibitors

The potential for cross-reactivity in an immunoassay is largely dependent on the structural similarity between the target analyte and other compounds present in the sample. An antibody developed for a specific ACE inhibitor may recognize and bind to other structurally related ACE inhibitors, leading to inaccurate quantification.

Below is a comparison of the chemical structures of Imidapril, Enalapril, Lisinopril, and Ramipril.

ACE InhibitorChemical StructureKey Structural Features
Imidapril [Image of Imidapril chemical structure]Contains an imidazolidinone ring system.[5] It is a prodrug, hydrolyzed in the liver to its active metabolite, imidaprilat.[5]
Enalapril [Image of Enalapril chemical structure]A dicarboxylate-containing ACE inhibitor.[6] It is also a prodrug, converted to its active form, enalaprilat.[7]
Lisinopril [Image of Lisinopril chemical structure]A dicarboxylate-containing ACE inhibitor that is the lysine analog of enalaprilat.[8][9] Unlike imidapril and enalapril, it is not a prodrug.[10]
Ramipril [Image of Ramipril chemical structure]Another dicarboxylate-containing prodrug that is metabolized to its active form, ramiprilat.[11][12]

Structural Similarities and Potential for Cross-Reactivity:

All four ACE inhibitors share a common backbone structure essential for their binding to the ACE enzyme. This includes a carboxyl group that interacts with the zinc ion in the active site of ACE, and a proline or a similar cyclic amino acid moiety. The side chains, however, differ among them, which is the primary basis for the specificity of antibodies generated against them.

Given the shared core structure, it is plausible that an antibody raised against one ACE inhibitor could exhibit some degree of cross-reactivity with others. For instance, the core structures of Enalaprilat (the active form of Enalapril) and Lisinopril are very similar, with the main difference being the lysine side chain in Lisinopril.[8] Similarly, Imidaprilat and Ramiprilat, the active forms of Imidapril and Ramipril respectively, share structural motifs that could lead to cross-reactivity in immunoassays. Without specific experimental data, the degree of this cross-reactivity remains theoretical.

Signaling Pathway of ACE Inhibitors

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). A simplified diagram of this pathway is presented below.

RAAS_Pathway cluster_inhibitor Drug Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Degradation Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) ACE_Inhibitors ACE Inhibitors (e.g., Imidapril) ACE_Inhibitors->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ACE inhibitors.

Experimental Protocol: Competitive ELISA for ACE Inhibitor Cross-Reactivity

The following is a detailed, representative protocol for a competitive ELISA to determine the cross-reactivity of this compound in an assay designed for another ACE inhibitor (e.g., Enalapril). This protocol can be adapted for other ACE inhibitor comparisons.

Objective: To quantify the cross-reactivity of Imidapril, Lisinopril, and Ramipril in a competitive ELISA designed for the detection of Enalapril.

Materials:

  • Microtiter plates (96-well)

  • Enalapril-specific antibody (capture antibody)

  • Enalapril-horseradish peroxidase (HRP) conjugate (labeled antigen)

  • This compound, Lisinopril, Ramipril, and Enalapril standards

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with the Enalapril-specific antibody diluted in coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add blocking buffer to each well to block any non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the Enalapril standard and the test compounds (Imidapril, Lisinopril, Ramipril) in assay buffer.

    • Add a fixed amount of Enalapril-HRP conjugate to each well.

    • Immediately add the standard or test compound dilutions to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition and Incubation:

    • Add the TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add the stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the Enalapril standard.

  • Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-reactivity = (IC50 of Enalapril / IC50 of Test Compound) x 100

Experimental Workflow Diagram:

ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 prepare Prepare Standards & Test Compounds wash2->prepare add_samples Add Standards or Test Compounds prepare->add_samples add_conjugate Add Labeled Antigen (Enalapril-HRP) incubate Incubate (Competitive Binding) add_samples->incubate wash3 Wash incubate->wash3 add_substrate Add Substrate (TMB) wash3->add_substrate incubate_dark Incubate in Dark add_substrate->incubate_dark add_stop Add Stop Solution incubate_dark->add_stop read Read Absorbance at 450 nm add_stop->read analyze Analyze Data & Calculate Cross-Reactivity read->analyze end End analyze->end

Caption: A typical workflow for a competitive ELISA to determine ACE inhibitor cross-reactivity.

Conclusion

For researchers and drug development professionals requiring precise quantification of Imidapril or other ACE inhibitors, it is imperative to either develop a highly specific assay or to validate existing assays for potential cross-reactivity with other structurally related compounds. The provided experimental protocol for a competitive ELISA offers a robust framework for conducting such validation studies. The generation of specific antibodies with minimal cross-reactivity is crucial for the development of accurate and reliable immunoassays for therapeutic drug monitoring and pharmacokinetic studies of ACE inhibitors.

References

Safety Operating Guide

Proper Disposal of Imidapril Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for imidapril hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

This compound is an angiotensin-converting enzyme (ACE) inhibitor. While not classified as a federally controlled substance by the Drug Enforcement Administration (DEA) and not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), some Safety Data Sheets (SDS) indicate potential hazards, including reproductive toxicity, skin and eye irritation, and respiratory irritation.[1][2] Therefore, a conservative approach to its disposal is recommended as a best management practice.

Hazard Assessment and Data Summary

Before handling or disposal, it is crucial to be aware of the potential hazards associated with this compound. The following table summarizes the key toxicological data found in various Safety Data Sheets.

Hazard ClassificationDescriptionSource
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with routine laboratory or household trash.[3]

  • Segregate waste this compound, including pure substance, contaminated labware (e.g., vials, gloves, weigh boats), and solutions, into a dedicated, clearly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical and have a secure lid to prevent spills and exposure.

Step 2: Container Labeling

  • Label the waste container clearly with "Hazardous Waste," the name "this compound," and the date accumulation started.

  • Include any relevant hazard warnings, such as "Reproductive Toxin" and "Irritant," as indicated by the SDS.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]

  • The storage area should be well-ventilated and have secondary containment to control any potential leaks.

Step 4: Arrange for Professional Disposal

  • Engage a licensed hazardous waste disposal contractor for the final disposal of the this compound waste.

  • Provide the contractor with the Safety Data Sheet and any other relevant information about the waste stream.

  • Incineration at a permitted facility is the recommended disposal method for non-RCRA hazardous pharmaceuticals to ensure complete destruction and prevent environmental contamination.[4]

  • Do not dispose of this compound down the drain or in the regular trash.[1][3] Improper disposal can lead to environmental harm and regulatory penalties.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal A Unused or expired this compound C Place in a dedicated, sealed, and compatible waste container A->C B Contaminated labware (gloves, vials, etc.) B->C D Label container: - Hazardous Waste - this compound - Hazard Warnings (Reproductive Toxin, Irritant) - Accumulation Start Date C->D E Store in a designated, secure, and ventilated area with secondary containment D->E F Contact licensed hazardous waste contractor E->F G Provide SDS and waste information F->G H Arrange for incineration at a permitted facility G->H

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and environmental policies and comply with all local, state, and federal regulations regarding pharmaceutical waste disposal.[5]

References

Personal protective equipment for handling Imidapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Imidapril Hydrochloride. Following these procedures will minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to prevent exposure. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentSpecifications and Use
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory to protect against splashes and airborne particles.[1][2]
Hand Protection Chemical-Resistant GlovesImpervious gloves are required to prevent skin contact.[1][2][3] Check for any signs of degradation before use.
Body Protection Impervious Clothing / Lab CoatA lab coat or apron should be worn to protect against contamination of personal clothing.[1][2]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse a suitable respirator when there is a risk of generating dust or aerosols.[1][2][4]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present.[1][2] Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1][2] If irritation persists, consult a physician.[5]

  • Inhalation: Move the individual to an area with fresh air.[1][2] If breathing is difficult, provide respiratory support and seek immediate medical assistance.[1]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious.[1][2] Do not induce vomiting.[1] Call a physician immediately.[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is vital for maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][2][3]

  • Avoid the formation of dust and aerosols.[1][5]

  • Prevent all contact with skin, eyes, and clothing.[1][3]

  • Wash hands thoroughly after handling.[3][5]

Storage:

  • Keep containers tightly sealed.[2][6]

  • Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[1][2]

  • Recommended storage temperature is 4°C for the solid form.[1]

  • For solutions, store at -20°C for up to one month or -80°C for up to six months.[1]

  • This compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[1][2][7]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and accidental exposure.

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment as detailed above.[1]

  • For solid spills, carefully sweep up the material, place it in a sealed container, and hold for waste disposal.[2] Avoid raising dust.[2]

  • For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[1]

  • Decontaminate the spill area and any equipment used with alcohol.[1]

  • Wash the spill site after material pickup is complete.[2]

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][2]

  • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE: - Safety Goggles - Lab Coat - Gloves - Respirator (if needed) prep_setup Prepare Workspace: - Ensure fume hood is operational - Verify safety shower/eyewash access prep_ppe->prep_setup handling_weigh Weighing and Transfer: - Perform in fume hood - Avoid dust generation prep_setup->handling_weigh handling_dissolve Dissolution: - Add solvent slowly - Keep container closed when not in use handling_weigh->handling_dissolve post_decon Decontamination: - Clean workspace and equipment handling_dissolve->post_decon post_waste Waste Disposal: - Segregate waste - Dispose according to regulations post_decon->post_waste post_storage Storage: - Store in sealed container - Place in designated cool, dry area post_waste->post_storage post_ppe Doff PPE and Wash Hands post_storage->post_ppe

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidapril Hydrochloride
Reactant of Route 2
Imidapril Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。